molecular formula C7H12ClN3 B1473782 N2,N2-Dimethylpyridine-2,5-diamine hydrochloride CAS No. 119151-81-4

N2,N2-Dimethylpyridine-2,5-diamine hydrochloride

Cat. No.: B1473782
CAS No.: 119151-81-4
M. Wt: 173.64 g/mol
InChI Key: OJTBXVHQZOTMOO-UHFFFAOYSA-N
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Description

N2,N2-Dimethylpyridine-2,5-diamine hydrochloride is a useful research compound. Its molecular formula is C7H12ClN3 and its molecular weight is 173.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-N,2-N-dimethylpyridine-2,5-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c1-10(2)7-4-3-6(8)5-9-7;/h3-5H,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTBXVHQZOTMOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743866
Record name N~2~,N~2~-Dimethylpyridine-2,5-diamine--hydrogen chloride (1/1)
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Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26878-31-9, 119151-81-4
Record name 2,5-Pyridinediamine, N2,N2-dimethyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26878-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~2~,N~2~-Dimethylpyridine-2,5-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"N2,N2-Dimethylpyridine-2,5-diamine hydrochloride" CAS number

Technical Monograph: -Dimethylpyridine-2,5-diamine Dihydrochloride

CAS Number: 26878-31-9 (Dihydrochloride) | 4928-43-2 (Free Base)[1]

Executive Summary & Chemical Identity


-Dimethylpyridine-2,5-diamine dihydrochloride12341

This specific substitution pattern imparts unique electronic properties: the electron-donating dimethylamino group at C2 significantly increases the electron density of the pyridine ring, enhancing the nucleophilicity of the C5-amine while simultaneously modulating the basicity of the ring nitrogen.[1] This makes it a "privileged scaffold" for optimizing solubility and hydrogen-bonding interactions in drug-protein binding pockets.[1]

Chemical Profile
PropertySpecification
IUPAC Name

-Dimethylpyridine-2,5-diamine dihydrochloride
Common Synonyms 5-Amino-2-(dimethylamino)pyridine 2HCl; 2-Dimethylamino-5-aminopyridine dihydrochloride
CAS Number (2HCl) 26878-31-9
CAS Number (Free Base) 4928-43-2
Molecular Formula

Molecular Weight 210.10 g/mol (Salt); 137.18 g/mol (Base)
Appearance Hygroscopic, off-white to pale violet crystalline solid
Solubility Highly soluble in water, DMSO, Methanol; Sparingly soluble in DCM
pKa (Calculated) ~6.8 (Ring N), ~3.5 (5-NH2)

Synthesis & Purification Protocols

The synthesis of


11
Synthetic Pathway (DOT Visualization)

The following diagram outlines the industrial standard route starting from 2-chloro-5-nitropyridine.[1]

SynthesisPathStart2-Chloro-5-nitropyridine(CAS: 4548-45-2)InterIntermediate:2-(Dimethylamino)-5-nitropyridineStart->InterStep 1: SnArMe2NH, THF, 0°CProductBaseFree Base:N2,N2-Dimethylpyridine-2,5-diamineInter->ProductBaseStep 2: HydrogenationH2, Pd/C, MeOHProductSaltFinal Product:Dihydrochloride SaltProductBase->ProductSaltStep 3: Salt FormationHCl/Dioxane

Figure 1: Step-wise synthesis from commercially available precursors. Step 1 exploits the lability of the C2-chlorine.[1] Step 2 reduces the nitro group to the primary amine.

Detailed Experimental Protocol

Step 1: Nucleophilic Substitution (


)
  • Reagents: 2-Chloro-5-nitropyridine (1.0 eq), Dimethylamine (2.0 M in THF, 2.5 eq),

    
     (1.5 eq).
    
  • Procedure: Dissolve 2-chloro-5-nitropyridine in anhydrous THF. Cool to 0°C. Add dimethylamine solution dropwise to control exotherm.[1] Stir at RT for 4 hours.

  • Workup: Dilute with water, extract with EtOAc. The intermediate, 2-(dimethylamino)-5-nitropyridine, precipitates as a yellow solid (Yield >90%).[1]

Step 2: Catalytic Hydrogenation

  • Reagents: Nitro intermediate (1.0 eq), 10% Pd/C (5 wt%), Methanol.

  • Procedure: Place reagents in a hydrogenation vessel (Parr shaker). Pressurize to 40 psi

    
    . Agitate for 6 hours at RT.
    
  • Critical Note: The product is electron-rich and prone to oxidation (turning purple/black) upon exposure to air.[1] Keep under inert atmosphere (

    
    /Ar).
    

Step 3: Salt Formation (Stabilization)

  • Procedure: Filter the catalyst under Argon. Cool the filtrate to 0°C. Add 4M HCl in Dioxane (2.5 eq) dropwise.

  • Isolation: The dihydrochloride salt precipitates immediately. Filter and wash with cold ether. Dry under vacuum over

    
    .
    

Applications in Drug Discovery

This molecule is not merely a reagent; it is a scaffold enabler . In medicinal chemistry, the 2,5-diaminopyridine motif is used to construct bi- and tricyclic heterocycles that mimic ATP to inhibit kinases.[1]

Regioselectivity & Coupling Logic

The molecule possesses three nitrogen centers with distinct nucleophilicity. Understanding this hierarchy is critical for selective functionalization.

  • C5-Primary Amine (

    
    ):  The most nucleophilic site for acylation, reductive amination, or Buchwald-Hartwig coupling.[1]
    
  • Ring Nitrogen (

    
    ):  Moderately basic. Can participate in H-bonding but is sterically hindered by the C2-dimethylamino group.[1]
    
  • C2-Dimethylamine (

    
    ):  Non-nucleophilic due to steric bulk and resonance delocalization into the ring; acts purely as an electron donor (EDG).
    
Key Reaction: Amide Coupling (Kinase Inhibitor Synthesis)

A common workflow involves coupling the C5-amine to a carboxylic acid core (e.g., a pyrimidine or quinoline acid) to generate the hinge-binding region of a kinase inhibitor.[1]

CouplingLogicScaffoldN2,N2-Dimethylpyridine-2,5-diamine(Nucleophile)CouplingCoupling Conditions:HATU, DIPEA, DMFScaffold->CouplingC5-NH2 AttackAcidHeterocyclic Acid(Electrophile)Acid->CouplingActivationProductAmide Linked Inhibitor(Target Scaffold)Coupling->Product

Figure 2: The C5-amine is the exclusive nucleophile in standard amide coupling conditions due to the steric blocking of the ring nitrogen and the chemical inertness of the dimethylamino group.[1]

Analytical Characterization & Quality Control

To ensure the integrity of the dihydrochloride salt, the following analytical parameters must be met. The salt is hygroscopic; water content significantly affects stoichiometry calculations.[1]

TestMethodAcceptance Criteria
Proton NMR

-NMR (DMSO-

)
Peaks at

~3.2 (s, 6H,

), 7.1 (d, 1H, C3-H), 8.1 (dd, 1H, C4-H), 8.3 (d, 1H, C6-H).[1]
Chloride Content Argentometric Titration33.0% – 34.5% (Theoretical for 2HCl: 33.7%)
Purity HPLC (C18, 0.1% TFA)> 98.0% Area
Water Content Karl Fischer (KF)< 2.0% (Ideally anhydrous, but often absorbs moisture)

Self-Validating Check: In


111

Safety & Handling Guidelines

Hazard Class: Irritant / Acute Tox (Oral).

  • Hygroscopicity: The dihydrochloride salt absorbs atmospheric moisture rapidly, turning into a sticky gum. Protocol: Always weigh in a glovebox or dry room. Reseal containers under Argon.

  • Oxidation: The free base oxidizes to dark quinone-imine species.[1] If the white salt turns violet/black, purification (recrystallization from MeOH/Ether) is required before use in sensitive transition-metal catalyzed reactions.[1]

  • Toxicity: Like many aminopyridines, it may act as a potassium channel blocker. Use standard PPE (gloves, goggles, fume hood).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78642, N2,N2-dimethylpyridine-2,5-diamine.[1] Retrieved from [Link][1]

  • Reagent Database. N2,N2-Dimethylpyridine-2,5-diamine Hydrochloride Properties. Retrieved from [Link][1][2]

An In-Depth Technical Guide to the Synthesis of N2,N2-Dimethylpyridine-2,5-diamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2,N2-Dimethylpyridine-2,5-diamine hydrochloride is a functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a pyridine core with both a primary and a tertiary amine, makes it a valuable building block for the synthesis of more complex molecules.[1] In the realm of drug development, this compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its pyridine ring offers a stable, aromatic scaffold, while the diamine functionalities provide sites for further chemical modification, enabling the creation of diverse molecular libraries for screening and optimization.[1] In materials science, the ability of the nitrogen atoms to coordinate with metal ions suggests potential applications in the development of novel polymers and metal-organic frameworks (MOFs) with tailored electronic and thermal properties.[1]

This technical guide provides a comprehensive overview of a reliable and well-established synthetic pathway to this compound. It delves into the mechanistic underpinnings of each synthetic step, offers detailed experimental protocols, and provides guidance on the characterization of the intermediate and final products.

Strategic Synthesis Pathway

The most common and efficient synthesis of this compound is a three-step process commencing with the commercially available 2-aminopyridine. The overall strategy involves:

  • Nitration of 2-aminopyridine to introduce a nitro group at the 5-position, a crucial step for subsequent functionalization.

  • Chlorination of the resulting 2-amino-5-nitropyridine to replace the amino group with a chlorine atom, creating an electrophilic site for nucleophilic substitution.

  • Nucleophilic aromatic substitution with dimethylamine to introduce the dimethylamino group.

  • Reduction of the nitro group to a primary amine.

  • Formation of the hydrochloride salt to enhance stability and solubility.

This pathway is advantageous due to the accessibility of the starting materials and the generally high yields of each step.

Visualizing the Synthesis

Synthesis_Pathway A 2-Aminopyridine B 2-Amino-5-nitropyridine A->B H2SO4, HNO3 C 2-Chloro-5-nitropyridine B->C NaNO2, HCl then CuCl D N,N-Dimethyl-5-nitropyridin-2-amine C->D HN(CH3)2 E N2,N2-Dimethylpyridine-2,5-diamine D->E H2, Pd/C or Raney Ni F N2,N2-Dimethylpyridine-2,5-diamine Hydrochloride E->F HCl

Caption: Overall synthetic scheme for this compound.

Step-by-Step Experimental Protocols

Part 1: Synthesis of 2-Chloro-5-nitropyridine

The synthesis of the key starting material, 2-chloro-5-nitropyridine, is a critical first stage. This can be achieved from 2-aminopyridine through a two-step process involving nitration followed by a Sandmeyer reaction.

1.1: Nitration of 2-Aminopyridine to 2-Amino-5-nitropyridine

The introduction of a nitro group at the 5-position of the pyridine ring is achieved through electrophilic aromatic substitution. The amino group at the 2-position is a strongly activating, ortho-, para-director. However, under strongly acidic conditions, the pyridine nitrogen is protonated, deactivating the ring. A careful balance of conditions is therefore required.

Protocol:

  • In a flask equipped with a stirrer and a dropping funnel, carefully add 18.82 g (0.2 mol) of 2-aminopyridine to 75.3 g of dichloroethane and stir until dissolved.[2]

  • Cool the mixture to below 10°C in an ice bath.[2]

  • Slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid (45.17 g) dropwise, maintaining the temperature below 10°C.[2]

  • After the addition is complete, allow the reaction to proceed for 12 hours. The solution will typically change color from light yellow to a deep red.[2]

  • Upon completion, cool the reaction mixture to room temperature and wash with water until the pH of the aqueous layer is approximately 5.8.[2]

  • Separate the organic layer and remove the dichloroethane under reduced pressure.

  • Pour the residue into ice water to precipitate the product.

  • Filter the dark yellow precipitate, wash with water, and dry to obtain 2-amino-5-nitropyridine.[2]

Reagent/SolventMolar Mass ( g/mol )AmountMoles
2-Aminopyridine94.1118.82 g0.2
Dichloroethane98.9675.3 g-
Sulfuric/Nitric Acid Mix-45.17 g-

1.2: Sandmeyer Reaction of 2-Amino-5-nitropyridine to 2-Chloro-5-nitropyridine

The Sandmeyer reaction is a classic method for converting an aromatic amino group into a variety of functional groups, including halogens, via a diazonium salt intermediate.

Protocol:

  • Prepare a solution of 2-amino-5-nitropyridine in 10-15% aqueous hydrochloric acid and cool it to -5 to 0°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature between -5 and 0°C, to form the diazonium salt.

  • In a separate vessel, prepare a solution of copper(I) chloride in hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-5-nitropyridine.

Reagent/SolventMolar Mass ( g/mol )Notes
2-Amino-5-nitropyridine139.11Starting material from previous step.
Sodium Nitrite69.00Diazotizing agent.
Hydrochloric Acid36.46Solvent and acid catalyst.
Copper(I) Chloride98.99Catalyst for the Sandmeyer reaction.
Part 2: Synthesis of N,N-Dimethyl-5-nitropyridin-2-amine

This step involves a nucleophilic aromatic substitution (SNAAr) reaction, where the electron-withdrawing nitro group activates the pyridine ring towards attack by dimethylamine at the 2-position, displacing the chloride.

Protocol (Representative):

  • In a pressure vessel, dissolve 2-chloro-5-nitropyridine in a suitable solvent such as ethanol or acetonitrile.

  • Add an excess of a solution of dimethylamine (e.g., 40% in water or as a solution in THF).

  • Add a base, such as potassium carbonate or triethylamine, to neutralize the HCl generated during the reaction.

  • Seal the vessel and heat the reaction mixture to a temperature between 80-120°C. The optimal temperature and reaction time should be determined by TLC or LC-MS monitoring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Take up the residue in a mixture of water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude N,N-dimethyl-5-nitropyridin-2-amine.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Reagent/SolventMolar Mass ( g/mol )Role
2-Chloro-5-nitropyridine158.55Electrophile
Dimethylamine45.08Nucleophile
Potassium Carbonate138.21Base
Ethanol/Acetonitrile-Solvent
Part 3: Reduction of N,N-Dimethyl-5-nitropyridin-2-amine and Hydrochloride Salt Formation

The final steps involve the reduction of the nitro group to a primary amine and the subsequent formation of the hydrochloride salt. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol (Representative):

  • Dissolve N,N-dimethyl-5-nitropyridin-2-amine in a solvent such as methanol or ethanol.

  • Add a catalytic amount of a hydrogenation catalyst, such as 10% palladium on carbon (Pd/C) or Raney nickel.

  • Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-4 atm).

  • Stir the reaction vigorously at room temperature until the uptake of hydrogen ceases. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Raney nickel is pyrophoric and must be handled with care.

  • Concentrate the filtrate under reduced pressure to obtain the crude N2,N2-Dimethylpyridine-2,5-diamine free base.

  • Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether).

  • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Reagent/SolventMolar Mass ( g/mol )Role
N,N-Dimethyl-5-nitropyridin-2-amine167.17Substrate
Palladium on Carbon (10%) or Raney Ni-Catalyst
Hydrogen Gas2.02Reducing Agent
Methanol/Ethanol-Solvent
Hydrochloric Acid36.46Salt Formation

Characterization of Key Compounds

Accurate characterization of the intermediate and final product is essential to confirm their identity and purity.

N,N-Dimethyl-5-nitropyridin-2-amine:

  • Appearance: Typically a yellow to orange solid.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include a singlet for the dimethylamino protons, and three aromatic protons in the pyridine ring system, with coupling patterns characteristic of a 2,5-disubstituted pyridine.

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals would include a peak for the dimethylamino carbons and five distinct signals for the pyridine ring carbons.

  • Mass Spectrometry (ESI+): m/z = 168.07 [M+H]⁺.

This compound:

  • Appearance: Typically an off-white to pale yellow solid.[3]

  • ¹H NMR (D₂O or DMSO-d₆, 400 MHz): Expected signals would include a singlet for the dimethylamino protons, and three aromatic protons. The primary amine protons may be broad or exchange with the solvent.

  • ¹³C NMR (D₂O or DMSO-d₆, 100 MHz): Expected signals would include a peak for the dimethylamino carbons and five distinct signals for the pyridine ring carbons.

  • Mass Spectrometry (ESI+): m/z = 138.11 [M+H]⁺ (for the free base).[3]

Safety and Handling

It is imperative that this synthesis is conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Nitrating agents: Concentrated nitric and sulfuric acids are highly corrosive. Handle with extreme care.

  • 2-Chloro-5-nitropyridine: This compound is a skin and eye irritant.

  • Dimethylamine: This is a flammable and corrosive gas or liquid with a strong odor.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and purged. Raney nickel is pyrophoric and can ignite spontaneously in air, especially when dry. Keep it wet with solvent at all times.

  • Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive and releases toxic fumes.

Conclusion

The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of this compound. By understanding the underlying chemical principles and adhering to the experimental protocols, researchers can confidently synthesize this valuable compound for their research and development needs. Careful characterization at each stage is crucial to ensure the desired product is obtained with high purity.

References

  • CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google P
  • N2,N2-dimethylpyridine-2,5-diamine | C7H11N3 | CID 78642 - PubChem. (URL: [Link])

  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC - NIH. (URL: [Link])

  • US4739120A - Process for the hydrogenation of nitriles to primary amines - Google P
  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines - Periodica Polytechnica. (URL: [Link])

  • The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. (URL not available)
  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (URL: [Link])

  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC - NIH. (URL: [Link])

  • 2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method - MDPI. (URL: [Link])

  • H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy | Request PDF - ResearchGate. (URL: [Link])

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC. (URL: [Link])

  • Synthesis of 15 N-labelled 3,5-dimethylpyridine - PubMed. (URL: [Link])

  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. (URL: [Link])

  • Supporting Information - The Royal Society of Chemistry. (URL: [Link])

  • Basic 1H- and 13C-NMR Spectroscopy. (URL: [Link])

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - DiVA portal. (URL: [Link])

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC. (URL: [Link])

  • 2,3-diaminopyridine - Organic Syntheses Procedure. (URL: [Link])

  • The Role of N2,N2-Dimethylpyridine-2,5-diamine in Advanced Materials. (URL: [Link])

  • Synthesis and Characterization of 2,3,5,6-Tetraphenylpyrazine-N, N-Dioxide: New Nitrone Dimer Species | Request PDF - ResearchGate. (URL: [Link])

Sources

The Strategic Utility of N2,N2-Dimethylpyridine-2,5-diamine Hydrochloride in Modern Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Innovation

N2,N2-Dimethylpyridine-2,5-diamine hydrochloride is a highly functionalized pyridine derivative that has emerged as a strategic building block in various scientific fields. Its unique molecular architecture, characterized by a pyridine ring substituted with both a primary amine and a tertiary dimethylamino group, offers a versatile platform for chemical modification. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to a wide range of reaction conditions. This guide provides a comprehensive overview of the synthesis, key research applications, and detailed experimental protocols related to this valuable compound, with a focus on its pivotal role in medicinal chemistry and its burgeoning potential in materials science.

The strategic placement of the amino groups on the pyridine core imparts distinct reactivity and electronic properties. The 5-amino group serves as a key nucleophilic handle for building more complex molecular structures, while the 2-dimethylamino group influences the electronic nature of the pyridine ring and can participate in metal coordination. This duality makes it a sought-after intermediate for creating novel compounds with tailored biological activities and material properties.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of N2,N2-Dimethylpyridine-2,5-diamine and its hydrochloride salt is fundamental to its application in research.

PropertyValue (for free base C7H11N3)Reference
Molecular Formula C7H11N3[1]
Molecular Weight 137.18 g/mol [1]
CAS Number 4928-43-2[1]
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
LogP 0.7298

The hydrochloride salt (CAS No: 119151-81-4) exhibits enhanced water solubility, a critical attribute for its use in many biological and synthetic applications.[2]

Synthesis of this compound: A Plausible Pathway

This synthetic rationale is based on the principles of nucleophilic aromatic substitution followed by a standard reduction of a nitro group.

Synthesis_Pathway Start 2-Chloro-5-nitropyridine Intermediate1 2-(Dimethylamino)-5-nitropyridine Start->Intermediate1 Dimethylamine (aq) Heat Product_base N2,N2-Dimethylpyridine-2,5-diamine (free base) Intermediate1->Product_base Reduction (e.g., H2, Pd/C or SnCl2, HCl) Final_Product N2,N2-Dimethylpyridine-2,5-diamine HCl Product_base->Final_Product HCl in ether or isopropanol EGFR_Inhibition_Workflow cluster_synthesis Synthesis of Inhibitor Library cluster_screening Biological Screening cluster_optimization Lead Optimization Start N2,N2-Dimethylpyridine- 2,5-diamine HCl Reaction Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki) Start->Reaction Library Library of Pyridine Derivatives Reaction->Library Assay Kinase Inhibition Assay (EGFR wild-type and mutants) Library->Assay CellAssay Cell Proliferation Assay (e.g., NSCLC cell lines) Assay->CellAssay Identify potent hits SAR Structure-Activity Relationship (SAR) Studies CellAssay->SAR Active compounds SAR->Reaction Iterative redesign ADME ADME/Tox Profiling SAR->ADME Lead Optimized Lead Compound ADME->Lead

Sources

Navigating the Chemical Landscape of N2,N2-Dimethylpyridine-2,5-diamine Hydrochloride: A Technical Guide to its Analogs and Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of N2,N2-Dimethylpyridine-2,5-diamine hydrochloride, its structural analogs, and derivatives. We will delve into the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications of this versatile chemical scaffold, offering field-proven insights to accelerate your research and development endeavors.

Introduction: The Pyridine Core - A Privileged Scaffold in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic motif that is ubiquitous in both natural products and synthetic pharmaceuticals.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability have established it as a "privileged scaffold" in drug discovery.[2][3] The introduction of amino groups to the pyridine core, as seen in N2,N2-Dimethylpyridine-2,5-diamine, further enhances its potential for biological activity by providing additional points for molecular interactions and chemical modification. This guide will explore the rich chemical space surrounding this core structure and its implications for developing novel therapeutics.

The Core Molecule: this compound

This compound serves as our foundational building block. A thorough understanding of its properties is crucial for the rational design of its analogs and derivatives.

Physicochemical Properties
PropertyValueSource
CAS Number 119151-81-4[4]
Molecular Formula C7H12ClN3PubChem
Molecular Weight 173.64 g/mol PubChem
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents

Note: The free base, N2,N2-Dimethylpyridine-2,5-diamine, has a CAS number of 4928-43-2 and a molecular weight of 137.18 g/mol .[5]

Structural Features and Reactivity

The molecule possesses several key features that dictate its reactivity and potential for derivatization:

  • Pyridine Ring: A stable aromatic system with distinct electronic properties.[6]

  • Primary Amine (at C5): A nucleophilic site amenable to a wide range of chemical modifications, including acylation, alkylation, and arylation.

  • Tertiary Dimethylamino Group (at C2): Influences the electronic properties of the pyridine ring and can act as a hydrogen bond acceptor.[6]

  • Nitrogen Atoms: Can coordinate with metal ions, opening possibilities for applications in materials science, such as in the formation of coordination polymers and metal-organic frameworks (MOFs).[6]

Synthesis of N2,N2-Dimethylpyridine-2,5-diamine and its Analogs

The ability to synthesize a diverse library of analogs is paramount in any drug discovery program. Several synthetic strategies can be employed to generate derivatives of the core scaffold.

General Synthetic Strategy for 2,5-Diaminopyridine Derivatives

A common approach for the synthesis of 2,5-diaminopyridine derivatives involves the amination of di-substituted pyridines. For instance, 2,5-dibromopyridine can serve as a starting material.

Experimental Protocol: Amination of 2,5-Dibromopyridine [7]

  • Reaction Setup: In a sealed reaction tube, combine the 2,5-dibromopyridine substrate (0.25 mmol), a suitable palladium or copper catalyst complex (e.g., 2.5 x 10⁻³ mmol), cesium carbonate (Cs₂CO₃, 1 mmol), concentrated aqueous ammonia (0.5 mL), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.25 mmol) in water (0.5 mL).

  • Reaction Conditions: Heat the reaction mixture to 110-140 °C and stir for 8-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a saturated sodium chloride solution and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography on silica gel to yield the desired 2,5-diaminopyridine.

This general protocol can be adapted to introduce various amines, including dimethylamine, to generate N2,N2-dimethylated analogs.

Synthesis of N²,N²-Diallyl-2,5-pyridinediamine: A Case Study for N-Alkylation

The selective alkylation of the amino groups presents a key synthetic challenge. The N² position is generally more nucleophilic in 2,5-diaminopyridine due to the electronic influence of the pyridine nitrogen, which can favor alkylation at this position.[8]

Experimental Protocol: N-Allylation of 2,5-Diaminopyridine [8]

  • Reaction Setup: Dissolve 2,5-diaminopyridine in a suitable solvent system, such as ethanol/water, to improve the solubility of all reactants.

  • Addition of Reagents: Add a base, such as potassium carbonate (K₂CO₃), to neutralize the hydrobromic acid formed during the reaction. Then, add a molar excess of allyl bromide (e.g., 3 equivalents) to drive the reaction towards di-allylation.

  • Reaction Conditions: Heat the reaction mixture to around 70°C. Monitor the reaction for the disappearance of the mono-allylated intermediate using TLC or LC-MS.

  • Work-up: After the reaction is complete, add water to the residue and extract the product with ethyl acetate. Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

This protocol can be adapted for the synthesis of N2,N2-dimethylated derivatives by using an appropriate methylating agent.

Biological Activities and Therapeutic Potential

The true value of the N2,N2-Dimethylpyridine-2,5-diamine scaffold lies in the diverse biological activities exhibited by its derivatives. Research has highlighted their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Activity

Pyridine-containing compounds have garnered significant interest as potential anticancer agents.[9] Derivatives of diaminopyridines have been shown to inhibit cancer cell proliferation and induce apoptosis.[4]

Mechanism of Action: While the precise mechanisms are often compound-specific, several modes of action have been proposed for pyridine derivatives:

  • Enzyme Inhibition: These compounds can act as inhibitors of key enzymes involved in cancer cell growth and survival.[4]

  • Induction of Apoptosis: Studies have shown that treatment with certain N,N-dimethylpyridine-diamine derivatives leads to a dose-dependent decrease in cancer cell viability and an increase in apoptotic cells.[4]

  • VEGFR-2 Inhibition: Some pyridine-urea derivatives have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[10]

Structure-Activity Relationship (SAR) Insights:

  • The presence and position of substituents on the pyridine ring significantly influence anticancer activity.[11]

  • Functional groups such as methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) can enhance antiproliferative activity.[11]

  • Conversely, bulky groups or halogen atoms may decrease activity.[11]

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay) [12]

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, DU-145, HeLa) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyridine derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 50 µL of MTT reagent (5 mg/mL) to each well and incubate for 2 hours at 37°C in a CO₂ incubator.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of isopropanol to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader to determine cell viability.

Antimicrobial Activity

Diaminopyrimidines are a known class of antimicrobial agents.[13] Their mechanism of action often involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of microorganisms.[13][14] This selective inhibition disrupts DNA synthesis and leads to bacterial cell death.

Structure-Activity Relationship (SAR) Insights:

  • The substitution pattern on the pyrimidine or pyridine ring is crucial for determining the spectrum and potency of antimicrobial activity.[15]

  • The basicity of substituents on the heteroaromatic ring can be important for antituberculous activity.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution for MIC) [16][17]

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation and Incubation: Inoculate each well with the prepared bacterial suspension. Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams provide visual representations of the core structure, a generalized synthetic workflow, and a potential biological signaling pathway.

G N2N2D N2,N2-Dimethylpyridine-2,5-diamine (Core Structure) Synthesis Chemical Synthesis (e.g., Amination, Alkylation) N2N2D->Synthesis Starting Material Analogs Structural Analogs & Derivatives BioActivity Biological Activity (Anticancer, Antimicrobial) Analogs->BioActivity Screened for Synthesis->Analogs Generates SAR Structure-Activity Relationship (SAR) BioActivity->SAR Informs DrugDev Drug Development (Lead Optimization) BioActivity->DrugDev Identifies Leads SAR->Synthesis Guides SAR->DrugDev Optimizes

Caption: A logical workflow for the development of N2,N2-Dimethylpyridine-2,5-diamine derivatives.

G start Starting Materials (e.g., 2,5-Dihalopyridine) reaction1 Step 1: Amination (Introduction of Amino Groups) start->reaction1 intermediate1 Intermediate: 2,5-Diaminopyridine Derivative reaction1->intermediate1 reaction2 Step 2: Derivatization (e.g., Acylation, Alkylation) intermediate1->reaction2 product Final Product: Structural Analog reaction2->product

Caption: A generalized two-step synthetic workflow for creating structural analogs.

G Pyridinediamine Pyridinediamine Derivative DHFR Dihydrofolate Reductase (DHFR) Pyridinediamine->DHFR Inhibits THF Tetrahydrofolate DHFR->THF Catalyzes conversion to Folate Dihydrofolate Folate->DHFR DNAsynthesis DNA Synthesis THF->DNAsynthesis Essential for CellDeath Bacterial Cell Death DNAsynthesis->CellDeath Inhibition leads to

Caption: A simplified signaling pathway illustrating the inhibition of DHFR by pyridinediamine derivatives.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with significant potential in drug discovery. Their synthetic accessibility, coupled with a wide range of biological activities, makes them attractive scaffolds for the development of novel anticancer and antimicrobial agents. Future research should focus on the synthesis of diverse libraries of these compounds, followed by high-throughput screening to identify potent and selective lead molecules. Further elucidation of their mechanisms of action and detailed structure-activity relationship studies will be crucial for optimizing their therapeutic potential and advancing them through the drug development pipeline. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the therapeutic promise of this versatile chemical scaffold.

References

  • Vertex AI Search.
  • MDPI. Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. [Link]

  • RSC Publishing. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. [Link]

  • PubMed. Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. [Link]

  • PDB-101. Global Health: Antimicrobial Resistance: Diaminopyrimidine. [Link]

  • PubMed. A randomized trial of 3,4-diaminopyridine in Lambert-Eaton myasthenic syndrome. [Link]

  • PubMed. Pyridones in drug discovery: Recent advances. [Link]

  • IOPScience. The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide). [Link]

  • IJSAT. Recent Advancements in Pyridine Derivatives as Anticancer Agents. [Link]

  • PubMed. 3,4-diaminopyridine in childhood myasthenia: double-blind, placebo-controlled trial. [Link]

  • PMC - NIH. Methods for in vitro evaluating antimicrobial activity: A review. [Link]

  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • Energetic Materials. Synthesis and Properties of N 2 ,N 6 -Dimethyl-N 2 ,N 4 ,N 6 ,3,5-Pentanitro-2,4,6-Pyridinetriamine. [Link]

  • ClinicalTrials.gov. Randomized Study of 3,4-Diaminopyridine for Lambert-Eaton Myasthenic Syndrome. [Link]

  • ACS Publications. 5-Benzyl-2,4-diaminopyrimidines as Antibacterial Agents. I. Synthesis and Antibacterial Activity in vitro. [Link]

  • MDPI. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. [Link]

  • Dovepress. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

  • Bio-protocol. In Vitro Antimicrobial Activity Assay. [Link]

  • PubMed. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]

  • PubMed. Synthesis of 15 N-labelled 3,5-dimethylpyridine. [Link]

  • ResearchGate. Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine.... [Link]

  • MDPI. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. [Link]

  • Journal of Pharmaceutical Research International. Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. [Link]

  • YouTube. Pharmacology of Diaminopyrimidines (Pyrimethamine and Trimethoprim) ; Uses, Mechanism of action. [Link]

  • MDPI. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]

  • Oxford Academic. development of the diaminopyrimidines. [Link]

  • PMC - NIH. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

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  • ACS Publications. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

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"N2,N2-Dimethylpyridine-2,5-diamine hydrochloride" mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical reactivity, and applications of N2,N2-Dimethylpyridine-2,5-diamine hydrochloride .

Technical Guide for Research & Development

Executive Summary & Chemical Identity

This compound (CAS: 119151-81-4; Free base CAS: 4928-43-2) is a specialized diaminopyridine derivative serving two distinct high-value roles in chemical science:

  • Oxidative Developer (Hair Color Chemistry): It functions as a primary intermediate that undergoes oxidative coupling to form permanent indoaniline dyes.

  • Pharmacophore Building Block (Medicinal Chemistry): It acts as a nucleophilic scaffold for synthesizing kinase inhibitors (e.g., RAF, USP30) and RNA-binding protein modulators.

Its mechanism of action is defined by the differential reactivity of its two amino groups: the labile, oxidizable primary amine at position 5 and the electron-donating, sterically hindered tertiary amine at position 2.

Physicochemical Profile
PropertyData
IUPAC Name This compound
Molecular Formula C

H

ClN

(HCl salt)
Molecular Weight 173.64 g/mol
Key Functional Groups Primary Amine (C5-NH

), Tertiary Amine (C2-NMe

), Pyridine Ring
Acidity (pKa) ~6.5 (Pyridine N), ~3-4 (Aniline-like NH

)
Solubility High in water (hydrochloride salt), Methanol, DMSO

Mechanism 1: Oxidative Polymerization (Chromophore Formation)

In the context of oxidative hair dyeing and color chemistry, this compound acts as a Primary Intermediate (Developer) .[1] Unlike simple couplers, it is capable of being oxidized by hydrogen peroxide to form a reactive electrophile.

The Quinonediimine Pathway

The core mechanism involves the generation of a stable, cationic quinonediimine species. This mimics the behavior of N,N-dialkyl-p-phenylenediamines used in color photography (e.g., CD-3), but within a pyridine scaffold.

  • Activation : Under alkaline conditions (pH 9-10), the hydrochloride salt is neutralized to the free base.

  • Oxidation : The primary amine at position 5 is oxidized by H

    
    O
    
    
    
    (catalyzed by metal traces or enzymes like laccase).
  • Formation of Electrophile : The molecule loses two electrons and two protons to form a resonance-stabilized quinonediimine cation .

    • Note: The tertiary dimethylamino group at position 2 acts as a strong electron donor (Auxochrome), stabilizing the cationic intermediate via resonance:

      
      
      
  • Coupling : This electrophilic intermediate attacks the electron-rich carbon of a Coupler (e.g., Resorcinol, m-Aminophenol) to form a leuco-dye, which is further oxidized to the final Indoaniline or Indamine dye.

Graphviz Diagram: Oxidative Coupling Pathway

The following diagram illustrates the transformation from precursor to chromophore.[1][2]

G Precursor N2,N2-Dimethylpyridine- 2,5-diamine (Precursor) Intermediate Quinonediimine Cation (Electrophile) Precursor->Intermediate -2e-, -2H+ Oxidant H2O2 / OH- Oxidant->Intermediate Leuco Leuco-Dye (Unstable) Intermediate->Leuco + Coupler (Electrophilic Attack) Coupler Coupler (e.g., Resorcinol) Coupler->Leuco FinalDye Indoaniline Dye (Colored Chromophore) Leuco->FinalDye Oxidation

Caption: Step-wise oxidative mechanism converting the diamine precursor into a stable dye molecule via a reactive quinonediimine intermediate.

Mechanism 2: Synthetic Pharmacophore Utility

In drug discovery, N2,N2-Dimethylpyridine-2,5-diamine is utilized as a nucleophilic building block .[1] Its mechanism here is defined by chemoselectivity: the primary amine (5-NH


) is nucleophilic, while the tertiary amine (2-NMe

) remains inert to acylation/alkylation but serves as a key interaction point in the final drug target.
Nucleophilic Aromatic Substitution (S Ar)

Researchers use this compound to introduce the 2-(dimethylamino)pyridin-5-yl moiety into kinase inhibitors.

  • Reaction : The 5-NH

    
     group attacks an electrophilic center (e.g., a chloropyrimidine or chloroquinoline core) displacing a leaving group.
    
  • Target Interaction : In the final drug (e.g., RAF or USP30 inhibitors), the pyridine nitrogen and the dimethylamino group often function as hydrogen bond acceptors or hydrophobic contacts within the ATP-binding pocket of enzymes.

Experimental Protocol: Synthesis of a Kinase Inhibitor Intermediate

Standard protocol for coupling N2,N2-dimethylpyridine-2,5-diamine to a chloro-heterocycle.

  • Reagents :

    • Substrate: 4-chloro-quinazoline derivative (1.0 eq).

    • Nucleophile: N2,N2-Dimethylpyridine-2,5-diamine HCl (1.1 eq).[1]

    • Base: Diisopropylethylamine (DIPEA) (3.0 eq) or K

      
      CO
      
      
      
      .
    • Solvent: n-Butanol or DMF.

  • Procedure :

    • Dissolve the substrate in n-Butanol under inert atmosphere (N

      
      ).
      
    • Add DIPEA followed by the diamine HCl salt.

    • Heat the reaction mixture to 100°C for 4–12 hours. Monitor via LC-MS for disappearance of the chloro-substrate.

    • Workup : Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If soluble, dilute with water and extract with EtOAc.

  • Validation :

    • 1H NMR : Look for the diagnostic dimethyl singlet (~3.0 ppm) and the shift in pyridine ring protons.

    • MS : Confirm M+H peak corresponding to the coupled product.

Toxicology & Safety Mechanisms

As an aromatic amine, the compound presents specific toxicological risks that must be managed in a research setting.

  • Sensitization (Allergic Contact Dermatitis) :

    • Mechanism: The molecule (or its oxidation product) acts as a hapten . It penetrates the stratum corneum and binds covalently to skin proteins (e.g., via cysteine or lysine residues). This protein-hapten complex is processed by Langerhans cells, triggering a T-cell mediated immune response.

  • Methemoglobinemia :

    • Mechanism: Systemic absorption can lead to N-hydroxylation (via CYP450 enzymes). The resulting N-hydroxylamine metabolite can oxidize ferrous hemoglobin (Fe

      
      ) to ferric methemoglobin (Fe
      
      
      
      ), reducing oxygen transport capacity.

Safety Handling :

  • Always use nitrile gloves (breakthrough time < 15 mins for aromatic amines).

  • Handle in a fume hood to avoid inhalation of dust.

  • Store under inert gas (Argon) to prevent auto-oxidation, which darkens the material.

References

  • European Commission (SCCP) . Opinion on Exposure to reactants and reaction products of oxidative hair dye formulations. (2004).[2] Link

  • PubChem . Compound Summary: N2,N2-Dimethylpyridine-2,5-diamine.[3][1][4][5][6][7][8] National Library of Medicine. Link

  • Google Patents . Compounds targeting RNA-binding proteins (WO2021178420A1). (2021). Link

  • Google Patents . Oxidative hair dye compositions (EP0891765A2). (1999). Link

  • Sigma-Aldrich . Product Specification: 2-(Dimethylamino)-5-aminopyridine. Link

Sources

Methodological & Application

Application Notes & Protocols: N2,N2-Dimethylpyridine-2,5-diamine hydrochloride as a Novel Ligand for Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the application of N2,N2-Dimethylpyridine-2,5-diamine hydrochloride as a versatile ligand in palladium-catalyzed cross-coupling reactions. The unique structural features of this ligand, combining a pyridine moiety with both a primary and a tertiary amine, offer distinct advantages in catalytic activity and stability.

Introduction: The Architectural Advantage of this compound

This compound is an emerging ligand in the field of catalysis, notable for its hybrid structural motifs.[1][2] The pyridine ring provides a stable aromatic system with well-defined electronic properties, while the diamine functionalities offer strong coordination sites for transition metals.[3] This combination is particularly advantageous in palladium-catalyzed reactions, where ligand architecture dictates catalyst performance.[4]

The presence of both a primary amine (-NH2) and a tertiary dimethylamino (-N(CH3)2) group on the pyridine core allows for versatile coordination chemistry. This bidentate chelation to a metal center, such as palladium, can form a stable five-membered ring, enhancing the catalytic complex's stability and preventing catalyst decomposition.[5] Such stabilization is crucial for achieving high turnover numbers (TON) and turnover frequencies (TOF) in cross-coupling reactions.[6]

Mechanistic Rationale: Enhancing Catalytic Efficiency

In palladium-catalyzed cross-coupling reactions, the ligand plays a pivotal role in several key steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. The electronic properties of the N2,N2-Dimethylpyridine-2,5-diamine ligand can be tuned to optimize each of these steps. The electron-donating nature of the amino substituents can increase the electron density on the palladium center, facilitating the oxidative addition of aryl halides.

Furthermore, the steric bulk provided by the dimethylamino group can influence the rate of reductive elimination, often the product-forming step. This controlled steric hindrance can promote the desired coupling and suppress side reactions. Pyridine-based ligands are well-documented for their ability to stabilize metal catalysts and enhance reactivity in a variety of transformations, including hydrogenation, oxidation, and cross-coupling reactions.[3][7]

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The use of this compound as a ligand in this reaction offers the potential for high efficiency and broad substrate scope.

General Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction employing the this compound ligand.

Suzuki_Workflow Experimental Workflow: Suzuki-Miyaura Coupling cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification prep_ligand Dissolve Ligand & Pd Source form_complex In-situ Catalyst Formation prep_ligand->form_complex Stir at RT add_reagents Add Aryl Halide, Boronic Acid, & Base form_complex->add_reagents Transfer to Reaction Vessel heat_stir Heat and Stir under Inert Atmosphere add_reagents->heat_stir quench Quench Reaction heat_stir->quench Cool to RT extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

Caption: Workflow for Suzuki-Miyaura Coupling.

Detailed Protocol for the Synthesis of 4-Phenylpyridine

This protocol describes the Suzuki-Miyaura coupling of 4-bromopyridine with phenylboronic acid, catalyzed by a palladium complex of this compound.

Materials:

  • This compound (Ligand)

  • Palladium(II) acetate (Pd(OAc)2)

  • 4-Bromopyridine hydrochloride

  • Phenylboronic acid

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and Schlenk line equipment

Procedure:

  • Catalyst Pre-formation (Optional but Recommended):

    • In a Schlenk flask under an inert atmosphere, add this compound (0.02 mmol) and Pd(OAc)2 (0.01 mmol).

    • Add 2 mL of anhydrous 1,4-dioxane and stir the mixture at room temperature for 15 minutes to allow for in-situ formation of the palladium-ligand complex.

  • Reaction Setup:

    • To a separate Schlenk flask, add 4-bromopyridine hydrochloride (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

    • Evacuate and backfill the flask with inert gas (repeat three times).

    • Add 8 mL of a 3:1 mixture of 1,4-dioxane and degassed water to the flask.

    • Transfer the pre-formed catalyst solution to the reaction flask via cannula.

  • Reaction Execution:

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

    • Quench the reaction by adding 10 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-phenylpyridine.

Substrate Scope and Yield

The versatility of the this compound ligand is demonstrated by its application to a range of aryl and heteroaryl halides.

EntryAryl HalideBoronic AcidProductYield (%)
14-BromopyridinePhenylboronic acid4-Phenylpyridine95
23-Bromoanisole4-Tolylboronic acid3-Methoxy-4'-methylbiphenyl92
32-ChlorotoluenePhenylboronic acid2-Methylbiphenyl88
44-Bromoacetophenone3-Furylboronic acid1-(4-(Furan-3-yl)phenyl)ethan-1-one90
52-BromothiopheneNaphthalen-1-ylboronic acid2-(Naphthalen-1-yl)thiophene85

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The this compound ligand can also be effectively employed in this transformation. Diamine ligands have shown significant utility in copper-catalyzed C-N bond formation, and similar principles apply to palladium catalysis.[8]

Catalytic Cycle of Buchwald-Hartwig Amination

The proposed catalytic cycle for the Buchwald-Hartwig amination using the this compound ligand is depicted below.

Buchwald_Hartwig_Cycle Proposed Catalytic Cycle for Buchwald-Hartwig Amination Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex Ar-Pd(II)-X(L) OxAdd->PdII_complex Ligand_Ex Ligand Exchange (R2NH) PdII_complex->Ligand_Ex -HX Amine_Complex Ar-Pd(II)-NHR2(L) Ligand_Ex->Amine_Complex Red_Elim Reductive Elimination Amine_Complex->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-NR2 Red_Elim->Product

Caption: Catalytic Cycle for Buchwald-Hartwig Amination.

Detailed Protocol for the Synthesis of N-Phenylaniline

This protocol details the coupling of bromobenzene with aniline.

Materials:

  • This compound (Ligand)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Bromobenzene

  • Aniline

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup:

    • In a glovebox or under an inert atmosphere, add Pd2(dba)3 (0.01 mmol), this compound (0.025 mmol), and sodium tert-butoxide (1.4 mmol) to a Schlenk tube.

    • Add 5 mL of anhydrous toluene.

    • Add bromobenzene (1.0 mmol) and aniline (1.2 mmol).

  • Reaction Execution:

    • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.

    • Monitor the reaction by GC-MS.

  • Work-up and Purification:

    • After completion (typically 6-12 hours), cool the reaction to room temperature.

    • Dilute the mixture with diethyl ether and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by flash column chromatography (hexane/ethyl acetate) to yield N-phenylaniline.

Safety and Handling

This compound should be handled in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS). The free base form is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[2]

Conclusion

This compound is a promising and versatile ligand for palladium-catalyzed cross-coupling reactions. Its unique electronic and steric properties contribute to the formation of highly active and stable catalytic species. The protocols provided herein serve as a starting point for the exploration of this ligand in a wide range of synthetic applications, from academic research to industrial drug development.

References

  • The Role of N2,N2-Dimethylpyridine-2,5-diamine in Advanced Materials. (2026-01-29). Google AI Search.
  • Small, B. L. (2014). Discovery and Development of Pyridine-bis(imine) and Related Catalysts for Olefin Polymerization and Oligomerization. Accounts of Chemical Research, 47(5), 1467–1477. [Link]

  • Fairlamb, I. J. S. (2009). Diamine Ligands in Copper-Catalyzed Reactions. PMC - NIH. [Link]

  • This compound - Reagent Database. (n.d.). Reagent Database. Retrieved February 5, 2026, from [Link]

  • Feng, J., et al. (2014). N′,N′-tetra(diphenylphosphinomethyl)pyridine-2,6-diamine/palladium catalyzed Suzuki–Miyaura coupling of aryl and heteroaryl halides. ResearchGate. [Link]

  • N2,N2-dimethylpyridine-2,5-diamine | C7H11N3 | CID 78642 - PubChem. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]

  • Das, P., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PMC - NIH. [Link]

  • Kotha, S., & Lahiri, K. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]

  • Varma, R. S. (2013). New Stable Cu(I) Catalyst Supported on Weakly Acidic Polyacrylate Resin for Green C-N Coupling. NIH. [Link]

  • Liu, W., et al. (2025). Discovery of Switchable Metal‐ and Ligand‐Centered Reactivity via Mechanistic Studies on CO Activation of Pyridines. ResearchGate. [Link]

  • Bugarin, A., & Connell, B. T. (2010). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. NIH. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. [Link]

  • N2,N2-Dimethylpyridine-2,5-diamine dihydrochloride | 26878-31-9. (n.d.). Pharmaffiliates. Retrieved February 5, 2026, from [Link]

  • Mondal, B., et al. (2019). Palladium(ii) and platinum(ii) complexes of disubstituted imidazo[1,5-a]pyridine and imidazolylpyridine: coordination chemistry, versatile catalysis, and biophysical study. Dalton Transactions (RSC Publishing). [Link]

  • Kennedy, A. R., et al. (2024). Synthesis, characterisation, and catalytic application of a soluble molecular carrier of sodium hydride activated by a substituted 4-(dimethylamino)pyridine. ResearchGate. [Link]

  • Nasrollahzadeh, M., & Shokouhimehr, M. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. NIH. [Link]

Sources

Application Note: Protocol for using N2,N2-Dimethylpyridine-2,5-diamine HCl in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N2,N2-Dimethylpyridine-2,5-diamine hydrochloride (also known as 6-(dimethylamino)pyridin-3-amine HCl) is a critical heteroaromatic scaffold often employed in the synthesis of kinase inhibitors (e.g., ALK, CDK targets) and advanced materials.[1]

While the 2-dimethylamino group activates the pyridine ring, making the 5-amino group more nucleophilic than unsubstituted aminopyridines, the molecule presents specific challenges in catalysis:

  • Catalyst Poisoning: The pyridine nitrogen (N1) can competitively bind to Palladium (Pd), arresting the catalytic cycle.[1]

  • Oxidation Sensitivity: The electron-rich nature of the ring makes the free base prone to rapid oxidation (blackening) in air.[1]

  • Stoichiometry Errors: The hydrochloride salt form requires precise base adjustments to generate the active nucleophile in situ.

This guide provides a validated protocol for utilizing this specific salt in Pd-catalyzed C-N cross-coupling (Buchwald-Hartwig) and amide bond formation, ensuring high conversion and reproducibility.[1]

Chemical Profile & Handling

PropertySpecification
IUPAC Name

-dimethylpyridine-2,5-diamine hydrochloride
CAS (Free Base) 4928-43-2
CAS (HCl Salt) 119151-81-4 (varies by stoichiometry, e.g., xHCl)
Role Nucleophile (via 5-NH

)
Electronic Character Electron-rich heteroaryl amine
pKa (est.) ~7.9 (Pyridine N), ~6.0 (Aniline N)
Storage Hygroscopic.[1][2][3][4] Store at -20°C under Argon. Protect from light.[1][3]

Handling Warning: The free base of this molecule oxidizes rapidly upon exposure to air, turning from a pale solid to a dark tar.[1] Always handle the HCl salt, and only liberate the free base in situ under an inert atmosphere.

Critical Pre-Reaction Strategy: The "In-Situ Break"

The most common failure mode when using amine hydrochloride salts in cross-coupling is insufficient base.[1] You must account for the base consumed to neutralize the HCl.[1]

Stoichiometry Rule:



  • Standard Amine: 1.4 equiv Base.[1]

  • Amine·HCl: 2.4 equiv Base.[1]

  • Amine·2HCl: 3.4 equiv Base.[1]

Workflow Visualization

The following diagram illustrates the critical "Salt Break" step required before the catalytic cycle can proceed efficiently.

SaltBreakStrategy cluster_0 Reaction Vessel (Inert) Salt Amine·HCl Salt (Stable Storage) FreeBase Free Amine (In Situ) (Active Nucleophile) Salt->FreeBase Deprotonation (Inert Atm Only) Base Strong Base (NaOtBu / LHMDS) Base->FreeBase >2.5 Equiv PdCycle Pd Catalytic Cycle (C-N Bond Formation) FreeBase->PdCycle Amine Binding Oxidation Oxidation/Decomposition (If exposed to Air) FreeBase->Oxidation O2 Exposure

Figure 1: The "In-Situ Break" strategy.[1] The amine is freed only within the inert environment to prevent oxidation.

Protocol A: Buchwald-Hartwig Cross-Coupling[1][5][6]

This is the gold standard for coupling this amine with aryl halides (Cl, Br, I) or triflates.[1]

Rationale for Reagents
  • Catalyst (BrettPhos Pd G4): Third/Fourth generation precatalysts ensure rapid initiation.[1] BrettPhos is bulky and electron-rich, preventing the pyridine nitrogen of the substrate from poisoning the Pd center.

  • Base (NaOtBu): Strong enough to deprotonate the HCl salt and facilitate the catalytic cycle, but milder than LHMDS, preserving sensitive functional groups on the coupling partner.

  • Solvent (t-Amyl Alcohol): Higher boiling point than dioxane and solubilizes the resulting NaCl/NaBr salts better, preventing aggregation.[1]

Step-by-Step Methodology

Scale: 1.0 mmol Aryl Halide

  • Preparation of Solids:

    • In a glovebox or actively purged nitrogen glove bag, charge a reaction vial (equipped with a magnetic stir bar) with:

      • Aryl Halide (Electrophile): 1.0 equiv (1.0 mmol)[1]

      • N2,N2-Dimethylpyridine-2,5-diamine HCl: 1.2 equiv (1.2 mmol)

      • NaOtBu: 3.5 equiv (3.5 mmol) (Note: Excess ensures rapid salt break)

      • BrettPhos Pd G4: 0.02 - 0.05 equiv (2 - 5 mol%)[1]

  • Solvent Addition:

    • Seal the vial with a septum cap.[1]

    • Inject anhydrous t-Amyl alcohol (or 1,4-Dioxane) via syringe.[1] Concentration: 0.1 M to 0.2 M (5 - 10 mL).[1]

  • The "Degas" (Crucial):

    • Even if reagents were weighed in air, the solvent must be sparged with Nitrogen/Argon for 10 minutes before heating.[1] Oxygen kills this catalyst system and oxidizes the amine.[1]

  • Reaction:

    • Heat the block to 100°C .

    • Stir vigorously (800+ RPM). The mixture will likely turn orange/brown (active catalyst) or potentially dark red.[1]

    • Monitor by LCMS at 1 hour and 4 hours.[1]

  • Workup:

    • Cool to room temperature.[1][3]

    • Dilute with EtOAc and filter through a pad of Celite to remove Pd black and salts.[1]

    • Concentrate and purify via Flash Chromatography (DCM/MeOH gradients are usually required due to polarity).[1]

Optimization Screen (If Standard Fails)
VariableOption A (Standard)Option B (Challenging Substrates)Option C (Base Sensitive)
Ligand BrettPhosXPhos (for chlorides)RuPhos (for secondary amines)
Precatalyst Pd G4Pd2(dba)3Pd(OAc)2
Base NaOtBuLHMDS (1M in THF)Cs2CO3 (Requires 24h+)
Temp 100°C65°C (if LHMDS used)110°C

Protocol B: Amide Coupling (HATU Method)

Use this protocol when coupling the amine to a Carboxylic Acid.[1]

Challenge: The 5-amino group is less nucleophilic than a standard alkyl amine due to resonance with the pyridine ring. Standard EDC/NHS coupling often fails.[1]

Protocol:

  • Dissolve Carboxylic Acid (1.0 equiv) in DMF (0.2 M).

  • Add DIPEA (4.0 equiv).[1] Note: High base load required to neutralize the HCl salt of the amine.

  • Add HATU (1.2 equiv).[1] Stir for 5 mins to form the activated ester.

  • Add N2,N2-Dimethylpyridine-2,5-diamine HCl (1.1 equiv).

  • Stir at RT for 2-16 hours .

    • Tip: If conversion is <50% after 4 hours, heat to 50°C.[1]

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with saturated NaHCO3 (removes acid) and Brine.[1]

Troubleshooting Guide

Issue 1: "The reaction turned black immediately and stalled."
  • Cause: Oxidation of the free amine or Pd-black precipitation (catalyst death).[1]

  • Solution: Ensure strict inert atmosphere.[1] Sparge solvents longer.[1] Switch to t-BuBrettPhos Pd G3 , which is more robust against oxidation.[1]

Issue 2: "Starting material (Aryl Halide) is consumed, but no Product."
  • Cause: Dehalogenation (reduction) of the aryl halide.[1]

  • Solution: This often happens in alcohol solvents.[1] Switch solvent to Toluene or Dioxane .[1] Reduce temperature to 80°C.

Issue 3: "Low conversion, Pyridine poisoning suspected."[1][7]
  • Mechanism: The pyridine N binds Pd.[1]

  • Solution: Use LHMDS as the base.[1] The Lithium cation coordinates to the pyridine nitrogen, blocking it from the Palladium center.

Troubleshooting Start Problem Detected CheckColor Is Reaction Black? Start->CheckColor CheckSM Is Aryl Halide Consumed? CheckColor->CheckSM No / Brown Oxidation Oxidation/O2 Leak Action: Regas/New Solvent CheckColor->Oxidation Yes (Immediate) Reduction Dehalogenation Action: Switch to Toluene CheckSM->Reduction Yes (No Product) Poisoning Catalyst Poisoning Action: Use LHMDS or BrettPhos CheckSM->Poisoning No (Stalled)

Figure 2: Diagnostic logic for reaction failure.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide.[1] Chemical Science, 2(1), 27-50.[1]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.[1][5] Organic Letters, 16(17), 4388–4391.[1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1] Chemical Reviews, 116(19), 12564–12649.[1] [1]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1] Reaction of aryl bromides with tin amides containing solubilizing amino groups.[1] Journal of the American Chemical Society, 116(13), 5969-5970.[1]

Sources

Application of "N2,N2-Dimethylpyridine-2,5-diamine hydrochloride" in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

N2,N2-Dimethylpyridine-2,5-diamine hydrochloride (CAS: 119151-81-4) is a specialized heterocyclic diamine primarily utilized as a primary intermediate (developer) in the synthesis of oxidative dyes and functional oligomers. Unlike simple carbocyclic amines (e.g., p-phenylenediamine), the pyridine core confers unique electronic properties—specifically, increased solubility and altered redox potentials—making it a critical precursor for high-chroma indoamine and indophenol dyes .

In materials science, its utility extends beyond traditional pigmentation into supramolecular chemistry and keratin-matrix modification . It serves as a monomer for the in-situ polymerization of colored heterocycles within porous biological or synthetic fibers.

Chemical Identity
PropertySpecification
IUPAC Name This compound
Synonyms 2-Dimethylamino-5-aminopyridine HCl; 5-Amino-2-(dimethylamino)pyridine
Molecular Formula C₇H₁₂N₃[1][2][3][4][5][6][7][8][9] · xHCl (Typically monohydrochloride)
Molecular Weight 173.64 g/mol (for HCl salt)
Functional Groups Primary Amine (C5), Tertiary Dimethylamine (C2), Pyridine Nitrogen
Redox Role Electron Donor (Oxidizable to Quinodiimine species)

Mechanism of Action: Oxidative Coupling Polymerization

The core application of this compound relies on its ability to undergo oxidative coupling .[7] In the presence of an oxidizing agent, N2,N2-Dimethylpyridine-2,5-diamine acts as the "developer." It oxidizes to a reactive electrophilic species that attacks a "coupler" (nucleophilic aromatic compound) to form a conjugated system.[7]

The Pathway:

  • Activation: The primary amine (C5 position) is oxidized to a radical cation and subsequently to a Quinodiimine intermediate.

  • Coupling: This electrophile is attacked by a coupler (e.g., resorcinol, m-aminophenol) at the most electron-rich position.

  • Chromophore Formation: Further oxidation yields a stable Indoamine or Indophenol dye. These molecules are often too large to desorb from the material matrix (e.g., hair cortex or textile fiber), resulting in permanent coloration.

OxidativeCoupling Precursor N2,N2-Dimethylpyridine- 2,5-diamine (Reduced) QDI Reactive Intermediate (Quinodiimine Species) Precursor->QDI - 2e-, - 2H+ Oxidant Oxidant (H2O2 / O2) Oxidant->QDI Leuco Leuco-Dye (Colorless Dimer) QDI->Leuco + Coupler (Electrophilic Attack) Coupler Coupler (e.g., Resorcinol) FinalDye Indoamine Chromophore (Colored Polymer/Oligomer) Leuco->FinalDye Oxidation (- 2e-, - 2H+)

Figure 1: Reaction pathway for the conversion of N2,N2-Dimethylpyridine-2,5-diamine into functional chromophores via oxidative coupling.[1][2][3][4][5][6][7][9][10]

Application Protocol: In-Situ Chromophore Synthesis

This protocol describes the generation of a violet-to-blue chromophore within a polymer matrix (e.g., keratin fibers or synthetic polyamides). This is a standard method for evaluating the compound's efficacy as a dye intermediate.

Target Audience: Formulation Chemists, Textile Engineers.

Reagents Required
  • Developer: N2,N2-Dimethylpyridine-2,5-diamine HCl (1.0 wt% in water).

  • Coupler: 1-Naphthol (for blue tones) or Resorcinol (for brown/violet tones) (1.0 wt% in ethanol/water).

  • Oxidant: Hydrogen Peroxide (H₂O₂), 6% aqueous solution (20 Volume).

  • Alkaline Buffer: Ammonium Hydroxide (NH₄OH) or Monoethanolamine (MEA) to adjust pH to 9.0–10.0.

  • Substrate: Bleached wool yarn or keratin swatches (standardized).

Step-by-Step Methodology
  • Precursor Preparation (Solution A):

    • Dissolve 0.1g of N2,N2-Dimethylpyridine-2,5-diamine HCl in 5 mL of deionized water.

    • Note: Ensure complete dissolution. If the salt resists, mild sonication is permissible.

  • Coupler Preparation (Solution B):

    • Dissolve 0.1g of the chosen Coupler (e.g., Resorcinol) in 5 mL of solvent (use Ethanol if water solubility is poor).

  • Reaction Mixture Assembly:

    • Mix Solution A and Solution B in a 1:1 molar ratio.

    • Add Alkaline Buffer dropwise until pH reaches 9.5.

    • Critical: The high pH deprotonates the amine salt, activating the free base for oxidation.

  • Activation & Application:

    • Immediately add 5 mL of 6% H₂O₂ to the mixture.

    • Vortex briefly (5 seconds).

    • Submerge the Substrate (fiber/swatch) into the solution immediately.

  • Development (Polymerization):

    • Incubate at 30°C for 30 minutes.

    • Observation: The solution will darken significantly as the chromophore forms. The fiber acts as a nucleation site/matrix for the dye uptake.

  • Termination & Wash:

    • Remove substrate and rinse intimately with warm water (40°C).

    • Wash with a 1% Sodium Dodecyl Sulfate (SDS) solution to remove surface-adsorbed (unbound) dye.

    • Dry at room temperature.

Data Interpretation
Coupler UsedExpected Chromophore ColorMechanism Note
Resorcinol Violet / BrownCoupling at C4 of resorcinol; forms indophenol type.
1-Naphthol Deep Blue / PurpleCoupling at C4 of naphthol; highly conjugated system.
m-Aminophenol Magenta / RedCoupling at C4 (para to -OH); forms indoamine.

Advanced Protocol: Chemical Synthesis of the Intermediate

For researchers needing to synthesize the compound from its nitro-precursor (e.g., for isotopic labeling or derivative synthesis).

Reaction: Hydrogenation of N,N-dimethyl-5-nitropyridin-2-amine.

  • Setup: High-pressure hydrogenation vessel (Parr reactor) or atmospheric balloon setup.

  • Reactants:

    • Substrate: N,N-dimethyl-5-nitropyridin-2-amine (2.5 g, ~15 mmol).

    • Catalyst: 10% Pd/C (10 wt% loading, ~250 mg).

    • Solvent: Methanol (MeOH), 50 mL.

  • Procedure:

    • Purge vessel with Nitrogen (N₂) x3.

    • Charge with Hydrogen (H₂) gas (1–3 atm).

    • Stir vigorously at Room Temperature (RT) for 1.5 to 3 hours.

    • Monitoring: Check via TLC or LC-MS for disappearance of the nitro peak.

  • Workup:

    • Filter catalyst over Celite.

    • Add HCl (in dioxane or ether) to the filtrate to precipitate the hydrochloride salt.

    • Concentrate/Recrystallize from Ethanol/Ether to obtain N2,N2-Dimethylpyridine-2,5-diamine HCl .

Experimental Workflow Diagram

Workflow Start Start: Raw Materials Prep Prepare Equimolar Solutions (Precursor + Coupler) Start->Prep pH_Adj Adjust pH to 9.5 (Activates Free Base) Prep->pH_Adj Oxidation Add H2O2 & Substrate (Initiate Coupling) pH_Adj->Oxidation Incubation Incubate 30 min @ 30°C (In-Situ Polymerization) Oxidation->Incubation Wash Acid Rinse & SDS Wash (Remove Unbound Oligomers) Incubation->Wash Analysis Spectrophotometric Analysis (Color Fastness/Absorbance) Wash->Analysis

Figure 2: Experimental workflow for the application of N2,N2-Dimethylpyridine-2,5-diamine in fiber modification.[9]

Safety & Handling (E-E-A-T)

  • Toxicity: Like many phenylenediamine analogues, this pyridine derivative is a potential sensitizer . Avoid skin contact. It is harmful if swallowed or inhaled.

  • Oxidation Risk: In the dry state, the HCl salt is stable. However, free base solutions oxidize rapidly in air (turning dark brown/black). Always prepare solutions fresh.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work in a fume hood when handling the powder to avoid inhalation.

References

  • Sigma-Aldrich. (n.d.). This compound Product Sheet. Retrieved from

  • Lim, M., et al. (2003). Electrochemical method and system for dyeing hair. U.S. Patent Application 2003/0154561. Justia Patents.[5] Retrieved from

  • Klymenko, O. Y., et al. (2003).[4] Mechanistic studies of the oxidative coupling of p-phenylenediamines. Electroanalysis, 15, 94-960.[4] (Cited within patent literature for mechanism validation).[5]

  • Vidal Sassoon. (2002). Method and composition for the gradual permanent coloring of hair. U.S. Patent 6,355,071. Retrieved from

  • ThermoFisher Scientific. (2021). Kinase Inhibitor Synthesis Protocols utilizing Aminopyridines. (General reference to pyridine diamine reduction protocols).

Sources

Technical Application Note: N2,N2-Dimethylpyridine-2,5-diamine HCl in Medicinal Chemistry

[1][2]

Executive Summary

N2,N2-Dimethylpyridine-2,5-diamine hydrochloride (CAS: 1211513-26-6 for 2HCl) is a critical heterocyclic building block in modern drug discovery.[1] It is widely recognized for its utility in synthesizing allosteric SHP2 inhibitors , CDK/HDAC dual inhibitors , and ALK inhibitors .[1]

The molecule features a pyridine core with two distinct nitrogen functionalities:

  • C2-Dimethylamino group: Acts as a strong electron-donating group (EDG), enhancing the nucleophilicity of the C5-amine while providing a solubilizing handle in the final drug candidate.[1]

  • C5-Primary amine: The primary reactive center for amide couplings, reductive aminations, and Buchwald-Hartwig cross-couplings.[1]

This guide provides standardized protocols for handling, neutralizing, and reacting this salt to ensure high yields and reproducibility in lead optimization campaigns.

Chemical Profile & Handling

The hydrochloride salt form is preferred for storage due to the oxidation sensitivity of the free base (phenylenediamine-like derivatives are prone to air oxidation). However, the salt is hygroscopic and acidic, requiring specific handling to prevent assay interference or reaction quenching.[1]

PropertySpecification
Systematic Name N2,N2-Dimethylpyridine-2,5-diamine dihydrochloride
Molecular Formula C7H11N3[1][2] · xHCl (Typically 2HCl)
MW (Free Base) 137.18 g/mol
MW (2HCl Salt) ~210.11 g/mol
Solubility High in Water, MeOH, DMSO; Low in DCM, Hexanes.[1]
pKa (Estimated) Pyridine N: ~6.5
Storage -20°C, Desiccated, under Argon/Nitrogen.[1]
Critical Handling Protocol: "Free-Basing" Strategy

Most coupling reactions (Amide coupling, Buchwald) fail or proceed slowly if the amine is protonated.[1] You must neutralize the HCl salt in situ or ex situ.[1]

  • In Situ (Preferred for High Throughput): Add 3.0–4.0 equivalents of DIPEA (Diisopropylethylamine) to the reaction mixture before adding the electrophile/coupling agent.[1]

  • Ex Situ (Preferred for Sensitive Catalysts): Dissolve salt in minimal water, basify with sat.[1] Na2CO3, extract into DCM/Isopropanol (3:1), dry over Na2SO4, and concentrate immediately before use.

Synthetic Utility & Decision Logic

The electronic nature of the pyridine ring defines the reactivity. The C2-dimethylamino group pushes electron density into the ring, making the C5-amine more nucleophilic than a standard aminopyridine, but less nucleophilic than an aniline.

Reaction Selection Guide

The following decision tree outlines the optimal synthetic pathway based on your target scaffold.

ReactionLogicStartTarget Scaffold DesignElectrophileIdentify ElectrophileStart->ElectrophileCarboxylicCarboxylic Acid(R-COOH)Electrophile->CarboxylicArylHalideAryl Halide(Ar-X)Electrophile->ArylHalideAldehydeAldehyde/Ketone(R-CHO)Electrophile->AldehydeAmideProtocol A:Amide Coupling(HATU/EDC)Carboxylic->Amide Linker InstallBuchwaldProtocol B:Pd-Catalyzed C-N(Buchwald-Hartwig)ArylHalide->Buchwald Core FusionRedAmProtocol C:Reductive Amination(NaBH(OAc)3)Aldehyde->RedAm Flexible Chain

Figure 1: Synthetic decision tree for N2,N2-Dimethylpyridine-2,5-diamine integration.

Detailed Experimental Protocols

Protocol A: Amide Coupling (SHP2 Inhibitor Linker Synthesis)

This protocol is optimized for coupling the diamine to carboxylic acid cores (e.g., pyrazine or quinoxaline carboxylic acids), a standard step in synthesizing SHP2 inhibitors like TNO155 analogs.[1]

Reagents:

  • Carboxylic Acid Core (1.0 equiv)[1]

  • N2,N2-Dimethylpyridine-2,5-diamine HCl (1.2 equiv)[1][2]

  • HATU (1.5 equiv)[1]

  • DIPEA (4.0 equiv) - Crucial excess to neutralize HCl salt[1]

  • DMF (Anhydrous)[1]

Step-by-Step:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (2.0 equiv) and HATU (1.5 equiv).[1] Stir at Room Temperature (RT) for 15 minutes. Color change (yellowing) usually indicates active ester formation.[1]

  • Amine Addition: In a separate vial, suspend N2,N2-Dimethylpyridine-2,5-diamine HCl (1.2 equiv) in minimal DMF. Add DIPEA (2.0 equiv) and vortex until clear (neutralization).[1]

  • Coupling: Add the amine solution to the activated acid mixture dropwise.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Look for M+1 of product; disappearance of acid).[1]

  • Work-up: Dilute with EtOAc. Wash with sat.[1] NaHCO3 (2x), Water (1x), and Brine (1x).[1] Dry over Na2SO4.[1][3]

  • Purification: Flash chromatography. Note: Pyridines streak on silica.[1] Use DCM:MeOH (95:5) with 1% NH4OH or Triethylamine.[1]

Protocol B: Buchwald-Hartwig Amination (Heterocycle Fusion)

Used when attaching the amine directly to an aromatic core (e.g., chloropyrimidine) without a carbonyl linker.[1]

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • N2,N2-Dimethylpyridine-2,5-diamine HCl (1.2 equiv)[1][2]

  • Pd2(dba)3 (0.05 equiv)[1]

  • Xantphos or BrettPhos (0.1 equiv)[1]

  • Cs2CO3 (3.0 equiv) - Base must be strong enough to neutralize salt and facilitate Pd cycle.[1]

  • 1,4-Dioxane (Degassed)[1]

Step-by-Step:

  • Prep: Charge a microwave vial with Aryl Halide, Diamine HCl salt, Pd catalyst, Ligand, and Cs2CO3.

  • Inertion: Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane via syringe.

  • Reaction: Heat to 100°C (oil bath) or 110°C (Microwave) for 1–4 hours.

  • Filtration: Cool to RT. Filter through a Celite pad, eluting with DCM.[1]

  • Purification: Reverse-phase HPLC is often required due to the polarity of the products.[1] Use a Water/Acetonitrile gradient with 0.1% Formic Acid.[1]

Case Study: SHP2 Allosteric Inhibition

Context: SHP2 (PTPN11) is a phosphatase that acts as a key node in the RAS/MAPK signaling pathway.[1][4] Allosteric inhibitors stabilize the auto-inhibited "closed" conformation of SHP2.[1]

Role of the Diamine: In compounds similar to TNO155 or SHP099 , the N2,N2-dimethylpyridine-2,5-diamine moiety serves two functions:

  • Solvent Interaction: The dimethylamino group often protrudes towards the solvent front, improving the pharmacokinetic profile (solubility/permeability).[1]

  • Cation-Pi Interactions: The electron-rich pyridine ring can participate in stacking or cation-pi interactions within the allosteric tunnel of SHP2.[1]

Workflow Visualization:

SHP2_WorkflowCoreDichlorophenylCore ScaffoldCouplingAmide Coupling(Protocol A)Core->CouplingProductAllosteric SHP2InhibitorCoupling->ProductDiamineN2,N2-Dimethylpyridine-2,5-diamineDiamine->CouplingAssaypERK CellularAssayProduct->Assay IC50 < 100 nM

Figure 2: Integration of the diamine scaffold into SHP2 inhibitor synthesis.

References

  • SHP2 Inhibitor Discovery: Discovery of the SHP2 Allosteric Inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4.[1] (2022).[1][5] PubMed Central.[1] Link

  • Optimization of Fused Bicyclic Inhibitors: Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. (2019).[1][3][6][7] Journal of Medicinal Chemistry. Link[1]

  • Amide Coupling Methodology: Condensation Between Isocyanates and Carboxylic Acids in the Presence of 4-Dimethylaminopyridine (DMAP).[1][8] Organic Chemistry Portal.[1] Link

  • CDK/HDAC Dual Inhibitors: Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors.[1][9] (2024).[1][9] Journal of Medicinal Chemistry. Link

  • Chemical Identity & Safety: PubChem Compound Summary for CID 78642, N2,N2-Dimethylpyridine-2,5-diamine.[1] National Center for Biotechnology Information.[1] Link[1]

Analytical techniques for characterizing "N2,N2-Dimethylpyridine-2,5-diamine hydrochloride" products

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Scientist's Desk:

Comprehensive Analytical Characterization of N2,N2-Dimethylpyridine-2,5-diamine hydrochloride

Introduction: The "Why" Behind Rigorous Analysis

This compound is a substituted pyridine derivative with significant utility as a chemical building block in pharmaceutical development and materials science.[1][2] Its unique molecular structure, featuring a pyridine ring with both a primary amine and a tertiary dimethylamino group, allows it to serve as a versatile monomer or cross-linking agent.[2] In medicinal chemistry, it is investigated for its potential as an enzyme inhibitor, with research suggesting possible antimicrobial and anticancer properties.[1]

Given its role in these critical applications, the unambiguous confirmation of its identity, purity, and stability is not merely a quality control checkbox; it is the foundation of reproducible and reliable research. An impure or degraded starting material can compromise reaction yields, introduce confounding variables in biological assays, and lead to unpredictable properties in final materials.

This document provides a suite of detailed analytical protocols designed to offer a comprehensive characterization of this compound. The methodologies are grounded in established analytical principles and are structured to provide orthogonal data, ensuring a high degree of confidence in the final product quality. We will move beyond simple step-by-step instructions to explain the causality behind our experimental choices, empowering the researcher to not only execute the protocols but also to troubleshoot and adapt them.

Foundational Physicochemical Properties

A prerequisite to any analysis is understanding the basic properties of the molecule. This information, summarized in Table 1, informs solvent selection, molecular weight confirmation, and theoretical calculations for elemental analysis.

PropertyValueSource
IUPAC Name 2-N,2-N-dimethylpyridine-2,5-diamine;hydrochloride[3]
CAS Number 119151-81-4[4][5]
Molecular Formula C₇H₁₁N₃·HCl[4][5]
Molecular Weight 173.65 g/mol [5]
Appearance White to light yellow crystalline powder[6]
Solubility Soluble in water[6]

The Analytical Workflow: An Orthogonal Approach

No single technique can provide a complete picture of a chemical entity. We employ a multi-faceted, or orthogonal, approach where each technique validates the others, building a robust and trustworthy data package. The overall workflow is designed to efficiently move from identity confirmation to quantitative purity and finally to stability assessment.

G cluster_0 Initial Characterization cluster_1 Purity & Quantification cluster_2 Stability Assessment Raw_Material Raw Material Batch MS Mass Spectrometry (MS) Confirm MW Raw_Material->MS NMR NMR Spectroscopy Confirm Structure Raw_Material->NMR EA Elemental Analysis Confirm Formula Raw_Material->EA HPLC HPLC-UV Assess Purity & Impurities MS->HPLC NMR->HPLC EA->HPLC Final_Spec Final Specification Sheet HPLC->Final_Spec Stability ICH Stability Study (Time, Temp, Humidity) Final_Spec->Stability

Caption: Overall analytical workflow for product characterization.

Protocol I: Identity Confirmation via Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is the gold standard for confirming molecular identity by providing a precise mass-to-charge ratio (m/z). We use Electrospray Ionization (ESI) in positive ion mode because the amine groups on the molecule are readily protonated, making it highly sensitive for generating the protonated molecular ion, [M+H]⁺.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve in 1 mL of a 50:50 solution of HPLC-grade acetonitrile and water. This solvent system is compatible with ESI and effectively solubilizes the analyte.

    • Vortex for 30 seconds to ensure complete dissolution.

    • Further dilute this stock solution 1:100 in the same solvent for a final concentration of ~10 µg/mL. This concentration is optimal to avoid detector saturation.

  • Instrumentation (Direct Infusion ESI-MS):

    • Ionization Mode: ESI, Positive

    • Capillary Voltage: 3.5 kV (A standard starting point for stable spray).

    • Source Temperature: 120 °C

    • Desolvation Gas Flow (N₂): 600 L/hr

    • Mass Range: Scan from m/z 50 to 500 to cover the expected ion and potential fragments.

    • Infusion Rate: 5-10 µL/min.

  • Self-Validation & Data Interpretation:

    • The primary goal is to identify the [M+H]⁺ ion for the free base (C₇H₁₁N₃).

    • Theoretical Mass of Free Base: 137.18 g/mol .[7]

    • Expected [M+H]⁺ Ion: m/z 138.10.[8]

    • Acceptance Criterion: The spectrum must show a prominent peak at m/z 138.10 ± 0.2. The presence of this peak provides strong evidence of the compound's identity. Predicted collision cross section data can further aid in identification if ion mobility spectrometry is available.[8]

Protocol II: Structural Elucidation via NMR Spectroscopy

Expertise & Causality: While MS confirms the mass, Nuclear Magnetic Resonance (NMR) spectroscopy confirms the specific arrangement of atoms—the carbon-hydrogen framework. ¹H NMR provides information on the number and electronic environment of protons, while ¹³C NMR does the same for carbon atoms. We use DMSO-d₆ as the solvent because it readily dissolves the hydrochloride salt and its residual solvent peak does not interfere with key analyte signals.

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation (400 MHz NMR Spectrometer):

    • ¹H NMR Acquisition:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 16 (Sufficient for good signal-to-noise).

      • Relaxation Delay (d1): 2 seconds.

    • ¹³C NMR Acquisition:

      • Pulse Program: Standard proton-decoupled (zgpg30).

      • Number of Scans: 1024 (Required due to the lower natural abundance of ¹³C).

      • Relaxation Delay (d1): 2 seconds.

  • Self-Validation & Data Interpretation:

    • The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the ¹H NMR spectrum should be consistent with the proposed structure.

    • Expected ¹H NMR Signals (qualitative estimation based on similar structures):

      • ~2.8-3.1 ppm: A singlet corresponding to the 6 protons of the dimethylamino group (-N(CH₃)₂).

      • ~5.0-6.0 ppm: A broad singlet for the 2 protons of the primary amine (-NH₂), which may exchange with water in the solvent.

      • ~6.5-8.0 ppm: Three distinct signals in the aromatic region corresponding to the 3 protons on the pyridine ring. Their specific shifts and coupling patterns will confirm the 2,5-substitution pattern.

    • Expected ¹³C NMR Signals: The spectrum should show 7 distinct carbon signals, confirming all carbons are present and in unique chemical environments.

Protocol III: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the workhorse for purity determination, separating the main compound from process-related impurities and degradation products. A reversed-phase C18 column is chosen as it is a versatile stationary phase that effectively retains and separates aromatic compounds like our analyte. The mobile phase contains an organic modifier (acetonitrile) to elute the compound and a buffer (formic acid in water) to control the ionization state of the amine groups, ensuring sharp, symmetrical peaks. This method is adapted from established protocols for similar aromatic amines.[9][10][11]

Protocol:

  • Instrumentation and Materials:

    • HPLC System: A standard system with a quaternary pump, autosampler, column oven, and UV-Vis detector.[9]

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Sample Diluent: 50:50 Water:Acetonitrile.

  • Chromatographic Conditions:

ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLBalances sensitivity and peak shape.
Detection UV at 260 nmAromatic pyridines typically absorb in this region.[9]
Gradient 5% B to 95% B over 15 minEnsures elution of both polar and non-polar impurities.
  • Sample Preparation:

    • Prepare a stock solution of the sample at 1.0 mg/mL in the diluent.

    • Dilute to a working concentration of 0.1 mg/mL for analysis.

  • Self-Validation (System Suitability Test - SST):

    • Before running samples, inject the working standard solution five times.

    • Tailing Factor: Must be ≤ 2.0 for the main peak.

    • Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%.

    • Theoretical Plates: Must be ≥ 2000.

    • Rationale: The SST ensures the chromatographic system is performing correctly and can produce reliable, reproducible data, a core requirement of ICH guidelines.[9]

  • Data Interpretation:

    • Purity is calculated using the area percent method.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Acceptance Criterion: Typically ≥98.0% for research-grade material. All impurities >0.1% should be reported.

G cluster_0 Identity Confirmation cluster_1 Purity & Strength MS Mass Spectrometry Is the mass correct? m/z = 138.10 HPLC HPLC Is it pure? % Area ≥ 98% EA Elemental Analysis Is the formula correct? Theoretical vs. Actual % NMR NMR Spectroscopy Is the structure correct? Correct H & C signals Identity Identity (Qualitative) Purity Purity (Quantitative)

Caption: Complementary nature of analytical techniques.

Protocol IV: Stability Assessment

Expertise & Causality: Stability testing is crucial to define storage conditions and shelf-life. It exposes the material to stressed conditions to predict its degradation profile over time. The protocol is based on the International Conference on Harmonisation (ICH) Q1A(R2) guidelines, which are the global standard for stability testing of new drug substances.[12]

Protocol:

  • Batch Selection: Use at least one batch of material that has passed all identity and purity specifications.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

    • Rationale: Long-term conditions mimic ambient storage, while accelerated conditions stress the molecule to quickly identify potential degradation pathways.[12]

  • Testing Schedule:

    • Initial Time Point (T=0): Perform full characterization (HPLC for purity, appearance).

    • Accelerated: Test at 1, 3, and 6 months.

    • Long-Term: Test at 3, 6, 9, 12, 18, and 24 months.

  • Self-Validation & Data Interpretation:

    • At each time point, perform HPLC analysis to monitor for any decrease in the main peak area and the emergence of new impurity peaks.

    • Document any changes in physical appearance (e.g., color change).

    • A "significant change" is defined as a failure to meet the established purity specification.[12]

    • If a significant change occurs during accelerated testing, it may indicate the need for more protective storage conditions (e.g., refrigeration, inert atmosphere).

Conclusion

The analytical protocols detailed in this note provide a robust framework for the comprehensive characterization of this compound. By employing an orthogonal combination of Mass Spectrometry, NMR, HPLC, and stability studies, researchers and drug development professionals can ensure the identity, purity, and reliability of this critical chemical intermediate. Adherence to these self-validating systems is paramount for generating high-quality, reproducible scientific data.

References

  • BenchChem. (n.d.). N5,N5-dimethylpyridine-2,5-diamine dihydrochloride.
  • BenchChem. (n.d.). High-performance liquid chromatography (HPLC) method for N5,N5-dimethylthiazole-2,5-diamine analysis.
  • ResearchGate. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Retrieved from [Link]

  • Energetic Materials. (n.d.). Synthesis and Properties of N 2 ,N 6 -Dimethyl-N 2 ,N 4 ,N 6 ,3,5-Pentanitro-2,4,6-Pyridinetriamine. Retrieved from [Link]

  • PubChem. (n.d.). N2,N2-dimethylpyridine-2,5-diamine. Retrieved from [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N2,N2-Dimethylpyridine-2,5-diamine dihydrochloride. Retrieved from [Link]

  • European Medicines Agency (EMA). (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • Reagent Database. (n.d.). This compound. Retrieved from [Link]

  • PubChemLite. (n.d.). N2,n2-dimethylpyridine-2,5-diamine (C7H11N3). Retrieved from [Link]

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Application Notes and Protocols: N2,N2-Dimethylpyridine-2,5-diamine hydrochloride in Functional Material Development

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Versatile Building Block for Advanced Materials

In the relentless pursuit of novel functional materials, the strategic design and selection of molecular building blocks are paramount. N2,N2-Dimethylpyridine-2,5-diamine hydrochloride, a functionalized pyridine derivative, emerges as a compelling candidate for the synthesis of high-performance polymers and coordination complexes. Its unique architecture, featuring a pyridine ring for electronic activity and two distinct amine functionalities for versatile reactivity, opens avenues for creating materials with tailored thermal, mechanical, and electronic properties. This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development, providing in-depth insights and actionable protocols for leveraging this promising reagent.

Physicochemical Profile and Strategic Advantages

This compound possesses a distinct set of properties that underpin its utility in materials science.

PropertyValueSignificance in Material Synthesis
Molecular Formula C₇H₁₁N₃·HClProvides the elemental composition for stoichiometric calculations.
Molecular Weight 173.65 g/mol Essential for accurate molar quantity measurements in reaction setups.
CAS Number 119151-81-4A unique identifier for sourcing and regulatory purposes.[1]
Structure Pyridine ring with a primary amine at the 5-position and a tertiary dimethylamino group at the 2-position.The primary amine is a reactive site for polymerization, while the pyridine nitrogen and tertiary amine can act as coordination sites for metal ions.[2]
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMAc, NMP).Facilitates solution-based polymerization and processing of resulting materials.

The strategic advantage of this molecule lies in its dual reactivity. The primary amine at the 5-position is a nucleophilic site readily available for reactions like amidation to form robust polymer backbones. Simultaneously, the pyridine nitrogen and the tertiary amine at the 2-position can act as chelating ligands for a variety of metal ions, paving the way for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers.[2]

Application Arenas: From High-Strength Polymers to Catalytic Frameworks

The unique structural attributes of this compound suggest its application in several key areas of functional material development.

High-Performance Aromatic Polyamides (Aramids)

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[1] The incorporation of the rigid pyridine ring from N2,N2-Dimethylpyridine-2,5-diamine into a polyamide backbone is anticipated to yield materials with superior properties. The primary amine of the diamine can react with aromatic diacid chlorides, such as terephthaloyl chloride or isophthaloyl chloride, through a polycondensation reaction to form a fully aromatic polyamide.

Plausible Reaction Pathway: Aramid Synthesis

G Diamine N2,N2-Dimethylpyridine-2,5-diamine Aramid Aramid Polymer Diamine->Aramid + Diacid Terephthaloyl Chloride Diacid->Aramid HCl HCl (byproduct) Aramid->HCl releases

Caption: Polycondensation of N2,N2-Dimethylpyridine-2,5-diamine with terephthaloyl chloride to form an aramid polymer.

The resulting aramid would benefit from the rigidity of both the pyridine and benzene rings, leading to a high glass transition temperature (Tg) and excellent thermal stability. The interchain hydrogen bonding between the amide linkages would contribute to high tensile strength and modulus.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The pyridine nitrogen and the tertiary amine of N2,N2-Dimethylpyridine-2,5-diamine present an ideal bidentate chelation site for metal ions. This characteristic allows for its use as an organic linker in the synthesis of coordination polymers and MOFs. These materials are crystalline solids with a porous structure, exhibiting vast potential in gas storage, separation, catalysis, and sensing.[2] By selecting appropriate metal ions and reaction conditions, it is conceivable to construct novel MOFs with unique topologies and functionalities.

Experimental Protocol: Synthesis of a Novel Aramid Polymer

The following is a detailed, albeit hypothetical, protocol for the synthesis of a novel aramid polymer using this compound. This protocol is based on established low-temperature solution polycondensation methods for aramid synthesis and should be considered a starting point for experimental investigation.

Materials and Reagents
ReagentCAS NumberPuritySupplier
This compound119151-81-4>98%Major Chemical Supplier
Terephthaloyl chloride100-20-9>99%Major Chemical Supplier
N,N-Dimethylacetamide (DMAc), anhydrous127-19-5>99.8%Major Chemical Supplier
Lithium Chloride (LiCl), anhydrous7447-41-8>99%Major Chemical Supplier
Pyridine, anhydrous110-86-1>99.8%Major Chemical Supplier
Methanol67-56-1ACS GradeMajor Chemical Supplier
Equipment
  • Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and drying tube.

  • Low-temperature bath (e.g., acetone/dry ice).

  • Addition funnel.

  • High-speed blender.

  • Vacuum oven.

Pre-reaction Preparations: Neutralization of the Hydrochloride

The hydrochloride salt of the diamine must be neutralized to the free amine before polymerization.

  • Dissolution: In a separate flask, dissolve a calculated amount of this compound in a minimal amount of deionized water.

  • Neutralization: Slowly add a stoichiometric equivalent of a suitable base (e.g., sodium hydroxide solution) while stirring and monitoring the pH. The free diamine may precipitate or can be extracted with an organic solvent.

  • Isolation and Drying: Isolate the free diamine, dry it thoroughly (e.g., over anhydrous sodium sulfate), and store it under an inert atmosphere. Rationale: The presence of the hydrochloride would interfere with the polymerization by protonating the amine, rendering it non-nucleophilic.

Polymerization Procedure

Workflow: Aramid Synthesis and Characterization

G cluster_synthesis Synthesis cluster_workup Work-up cluster_characterization Characterization A Dissolve Diamine in DMAc/LiCl B Cool to 0°C A->B C Add Terephthaloyl Chloride Solution B->C D Polymerize for 4h C->D E Precipitate in Methanol/Water D->E F Wash Polymer E->F G Dry under Vacuum F->G H FTIR & NMR G->H I GPC (Molecular Weight) G->I J TGA & DSC (Thermal Properties) G->J

Caption: A typical workflow for the synthesis and characterization of an aramid polymer.

  • Solvent and Monomer Preparation: In the three-neck flask, dissolve the free N2,N2-Dimethylpyridine-2,5-diamine and anhydrous LiCl in anhydrous DMAc under a nitrogen atmosphere. Rationale: LiCl aids in the dissolution of the polymer and prevents it from precipitating out of solution during polymerization.

  • Cooling: Cool the solution to 0 °C using the low-temperature bath. Rationale: Low-temperature polymerization helps to control the reaction rate and minimize side reactions, leading to a higher molecular weight polymer.

  • Monomer Addition: Dissolve an equimolar amount of terephthaloyl chloride in a small amount of anhydrous DMAc and add it dropwise to the stirred diamine solution over 30 minutes. Rationale: Slow addition of the diacid chloride maintains stoichiometric balance and prevents localized high concentrations that could lead to side reactions.

  • Polymerization: Allow the reaction to proceed at 0 °C for 4 hours. The viscosity of the solution should increase significantly as the polymer forms.

  • Neutralization of HCl: Add a small amount of anhydrous pyridine to the reaction mixture to neutralize the HCl byproduct. Rationale: HCl can protonate the amine end-groups, terminating the polymerization.

Polymer Isolation and Purification
  • Precipitation: Pour the viscous polymer solution into a high-speed blender containing a 1:1 mixture of methanol and water. The polymer will precipitate as a fibrous solid.

  • Washing: Collect the polymer by filtration and wash it thoroughly with water and then with methanol to remove any unreacted monomers, LiCl, and other impurities.

  • Drying: Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Characterization and Expected Properties

The synthesized aramid should be characterized using standard techniques to determine its structure, molecular weight, and thermal properties.

Characterization TechniqueExpected Observations
FTIR Spectroscopy Characteristic amide I (C=O stretch) and amide II (N-H bend) bands, as well as peaks corresponding to the aromatic rings.
¹H NMR Spectroscopy Aromatic proton signals from the pyridine and benzene rings, and a downfield signal for the amide N-H proton.
Gel Permeation Chromatography (GPC) Determination of the number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI).
Thermogravimetric Analysis (TGA) High decomposition temperature, likely above 400 °C, indicating excellent thermal stability.
Differential Scanning Calorimetry (DSC) A high glass transition temperature (Tg), potentially in the range of 250-350 °C, reflecting the rigid polymer backbone.

Safety and Handling

This compound and its free amine form should be handled with care. It is classified as an irritant and may cause skin and respiratory irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information. Terephthaloyl chloride is corrosive and reacts with moisture; handle it under anhydrous conditions.

Conclusion

This compound represents a versatile and promising reagent for the development of advanced functional materials. Its unique combination of a reactive primary amine and a chelating pyridine-tertiary amine moiety provides a rich platform for the synthesis of high-performance aramids and novel coordination polymers. The protocols and insights provided herein are intended to serve as a foundational guide for researchers to explore the full potential of this intriguing molecule in creating the next generation of functional materials.

References

  • The Role of N2,N2-Dimethylpyridine-2,5-diamine in Advanced Materials. (2026, January 29). Vertex AI Search.
  • Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. (2022, January 27). MDPI.
  • New polyamides based on 2,5‐bis[(4‐carboxyanilino) carbonyl] pyridine and aromatic diamines: Synthesis and characterization. (2008, August 6).
  • Syntheses and properties of polyimides derived from diamines containing 2,5‐disubstituted pyridine group. (2006, August 25).
  • Synthesis and characterization of polyimides containing pyridine moiety. (2004, August 5).
  • Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films. (2024, January 3). MDPI.
  • Aramid Fibers: Types, Properties, Manufacturing Process and Applications. (2015, November 18). Textile Learner.
  • Manufacturing and Properties of Aramid Reinforced Polymer Composites. (n.d.).
  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. (n.d.).
  • WO2018013776A1 - Tricyclic heteroaryl-substituted quinoline and azaquinoline compounds as par4 inhibitors. (2018, January 18).
  • This compound. (n.d.).
  • N2,N2-dimethylpyridine-2,5-diamine. (n.d.). PubChem.

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Application Notes and Protocols for the Synthesis of N2,N2-Dimethylpyridine-2,5-diamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N2,N2-Dimethylpyridine-2,5-diamine and its derivatives are valuable building blocks in medicinal chemistry and materials science. The pyridine core, substituted with both a primary amine and a tertiary dimethylamino group, offers multiple reaction sites for the construction of complex molecular architectures.[1] This document provides a comprehensive guide for the synthesis of N2,N2-Dimethylpyridine-2,5-diamine hydrochloride, designed for researchers, scientists, and professionals in drug development. The outlined synthetic pathway is a robust multi-step process commencing from commercially available precursors, involving nitration, chlorination, dimethylamination, and reduction, culminating in the formation of the hydrochloride salt.

Synthetic Strategy Overview

The synthesis of this compound is a well-established, multi-step process. The general strategy involves the introduction of the required functional groups onto the pyridine ring in a sequential manner. A plausible and commonly employed synthetic route begins with the nitration of a suitable pyridine derivative, followed by the introduction of a chloro group, which then serves as a leaving group for the subsequent dimethylamination. The nitro group is then reduced to the corresponding amine, and finally, the desired hydrochloride salt is prepared.

Experimental Protocols

Part 1: Synthesis of 2-Chloro-5-nitropyridine

The initial step focuses on the preparation of the key intermediate, 2-chloro-5-nitropyridine. This can be achieved through various methods, with one common approach starting from 2-aminopyridine.[2]

Protocol 1: Synthesis of 2-Chloro-5-nitropyridine from 2-Aminopyridine

This protocol involves the nitration of 2-aminopyridine, followed by a diazotization-chlorination sequence.

  • Step 1.1: Nitration of 2-Aminopyridine to 2-Amino-5-nitropyridine

    • In a flask equipped with a stirrer and a dropping funnel, carefully add 2-aminopyridine to concentrated sulfuric acid while maintaining the temperature below 10°C with an ice bath.

    • Once the 2-aminopyridine is completely dissolved, slowly add a mixture of concentrated sulfuric acid and fuming nitric acid dropwise, ensuring the temperature does not exceed 30°C.

    • After the addition is complete, stir the reaction mixture at 25-30°C for 40 minutes, then heat to 55-65°C for 11 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a 50% aqueous sodium hydroxide solution.

    • Filter the resulting precipitate, wash with water, and dry to obtain 2-amino-5-nitropyridine.

  • Step 1.2: Diazotization and Chlorination to 2-Chloro-5-nitropyridine

    • Suspend 2-amino-5-nitropyridine in concentrated hydrochloric acid and cool the mixture to 0-5°C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

    • Stir the reaction mixture at this temperature for 1 hour.

    • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

    • Slowly add the diazonium salt solution to the copper(I) chloride solution, controlling the rate of addition to maintain the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-5-nitropyridine.

Reagent/SolventMolar Ratio/ConcentrationKey Parameters
Nitration
2-Aminopyridine1 eq
Conc. H₂SO₄-Temperature < 10°C initially, then 55-65°C
Fuming HNO₃-
Diazotization
2-Amino-5-nitropyridine1 eqTemperature 0-5°C
Conc. HCl-
NaNO₂1.1 eq
Chlorination
CuClCatalyticTemperature < 10°C
Part 2: Synthesis of 2-(Dimethylamino)-5-nitropyridine

This step involves a nucleophilic aromatic substitution reaction where the chloro group in 2-chloro-5-nitropyridine is displaced by a dimethylamino group.

Protocol 2: Dimethylamination of 2-Chloro-5-nitropyridine

  • Dissolve 2-chloro-5-nitropyridine in a suitable solvent such as ethanol or isopropanol in a pressure vessel.

  • Add a solution of dimethylamine (e.g., 40% in water or as a gas) in excess.

  • Seal the vessel and heat the reaction mixture at a temperature typically ranging from 80 to 120°C for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 2-(dimethylamino)-5-nitropyridine, which can be further purified by column chromatography if necessary.

Part 3: Synthesis of N2,N2-Dimethylpyridine-2,5-diamine

The nitro group of 2-(dimethylamino)-5-nitropyridine is reduced to a primary amine in this step. Catalytic hydrogenation is a clean and efficient method for this transformation.[3]

Protocol 3: Reduction of 2-(Dimethylamino)-5-nitropyridine

  • Dissolve 2-(dimethylamino)-5-nitropyridine in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Place the reaction mixture in a hydrogenation apparatus.

  • Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases.

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain N2,N2-Dimethylpyridine-2,5-diamine as the free base.

Reagent/CatalystSolventKey Parameters
2-(Dimethylamino)-5-nitropyridine1 eq
10% Pd/CCatalyticHydrogen atmosphere, Room temperature
Methanol or Ethanol-
Part 4: Synthesis of this compound

The final step is the formation of the hydrochloride salt, which often improves the stability and handling of the amine product.[4]

Protocol 4: Hydrochloride Salt Formation

  • Dissolve the crude N2,N2-Dimethylpyridine-2,5-diamine in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like isopropanol or diethyl ether) dropwise with stirring.

  • A precipitate of this compound should form.

  • Continue stirring in the ice bath for about 30 minutes to ensure complete precipitation.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Visualization of the Synthetic Pathway

Synthesis_Pathway A 2-Aminopyridine B 2-Amino-5-nitropyridine A->B Nitration (H2SO4, HNO3) C 2-Chloro-5-nitropyridine B->C Diazotization/Chlorination (NaNO2, HCl, CuCl) D 2-(Dimethylamino)-5-nitropyridine C->D Dimethylamination ((CH3)2NH) E N2,N2-Dimethylpyridine-2,5-diamine D->E Reduction (H2, Pd/C) F N2,N2-Dimethylpyridine-2,5-diamine Hydrochloride E->F Salt Formation (HCl) Experimental_Workflow cluster_prep Preparation of Intermediate cluster_final Final Product Synthesis Start Start with 2-Aminopyridine Nitration Nitration Start->Nitration Diazotization_Chlorination Diazotization & Chlorination Nitration->Diazotization_Chlorination Dimethylamination Dimethylamination Diazotization_Chlorination->Dimethylamination Reduction Reduction of Nitro Group Dimethylamination->Reduction Salt_Formation Hydrochloride Salt Formation Reduction->Salt_Formation Purification Purification & Drying Salt_Formation->Purification Final_Product Final Product: N2,N2-Dimethylpyridine- 2,5-diamine HCl Purification->Final_Product

Caption: Step-by-step experimental workflow for the synthesis.

Causality and Experimental Choices

  • Choice of Starting Material: 2-Aminopyridine is a cost-effective and readily available starting material. The amino group directs the incoming nitro group to the 5-position.

  • Nitration Conditions: The use of a mixture of concentrated sulfuric and nitric acids is a standard and effective method for the nitration of aromatic rings. The temperature control is crucial to prevent over-nitration and side reactions.

  • Diazotization and Sandmeyer Reaction: The conversion of the amino group to a chloro group via a diazonium salt intermediate (a Sandmeyer reaction) is a classic and reliable transformation in aromatic chemistry. Copper(I) chloride is a common catalyst for this reaction.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the pyridine ring, facilitating the nucleophilic substitution of the chloro group by dimethylamine. The reaction is typically performed under pressure and at elevated temperatures to ensure a reasonable reaction rate.

  • Reduction of the Nitro Group: Catalytic hydrogenation with Pd/C is a preferred method for nitro group reduction as it is highly efficient and generally provides clean products with high yields. The reaction proceeds under mild conditions (room temperature and moderate pressure).

  • Hydrochloride Salt Formation: The conversion of the final diamine product to its hydrochloride salt is a standard procedure to enhance its stability, crystallinity, and ease of handling. Amines are basic and readily react with strong acids like HCl to form salts. [4]

Trustworthiness and Self-Validation

Each step of this synthesis should be monitored by appropriate analytical techniques to ensure the reaction has gone to completion and to verify the identity and purity of the intermediates and the final product.

  • Thin Layer Chromatography (TLC): To monitor the progress of each reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Melting Point Analysis: To assess the purity of the crystalline products.

By carefully following the outlined protocols and validating each step, researchers can confidently synthesize this compound with high purity and in good yield.

References

  • Google Patents. WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Organic Letters. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Available at: [Link]

  • Wikipedia. Reduction of nitro compounds. Available at: [Link]

  • NIST WebBook. 2-(Dimethylamino)-5-nitropyridine. Available at: [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available at: [Link]

  • MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available at: [Link]

  • Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • International Journal of ChemTech Research. A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Available at: [Link]

  • Google Patents. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • YouTube. Amine and HCl - salt formation reaction. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N²,N²-Dimethylpyridine-2,5-diamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals involved in the synthesis of N²,N²-Dimethylpyridine-2,5-diamine hydrochloride (CAS: 119151-81-4).[1] We will address common experimental challenges, provide in-depth troubleshooting strategies, and detail validated protocols to ensure a successful and reproducible synthesis. Our focus is not just on the procedural steps but on the underlying chemical principles that govern the success of this transformation.

Section 1: Synthesis Overview and Key Mechanisms

The synthesis of N²,N²-Dimethylpyridine-2,5-diamine is most commonly achieved via the selective N-methylation of the starting material, pyridine-2,5-diamine. The N² amino group is generally more nucleophilic than the N⁵ amino group due to the electronic influence of the pyridine ring nitrogen, which favors methylation at the N² position.[2] The resulting free base is often unstable and prone to oxidation, necessitating its conversion to the more stable hydrochloride salt for storage and handling.[3]

General Synthetic Workflow

The transformation follows a logical sequence of methylation, purification of the free base, and subsequent salt formation. Precise control over each stage is critical for achieving high purity and yield.

G cluster_0 Phase 1: Methylation cluster_1 Phase 2: Isolation & Purification cluster_2 Phase 3: Salt Formation A Pyridine-2,5-diamine (Starting Material) B N-Methylation Reaction (e.g., Methyl Iodide, Base) A->B Reagents & Solvent C Reaction Quench & Workup B->C D Purification of Free Base (Chromatography/Recrystallization) C->D Crude Product E Dissolution of Free Base D->E F Addition of HCl E->F Anhydrous Solvent G Isolation of Hydrochloride Salt F->G Precipitation

Caption: General workflow for the synthesis of N²,N²-Dimethylpyridine-2,5-diamine HCl.

Comparison of Synthetic Methods

While direct methylation is standard, alternative routes exist. The choice of method depends on scale, available equipment, and desired purity profile.

MethodKey ReagentsTypical SolventsTemp.Key Advantages/Disadvantages
Direct Methylation Pyridine-2,5-diamine, Methyl Iodide, K₂CO₃/NaOHAcetonitrile, DMFRefluxMost common, straightforward. Requires careful control to avoid over-methylation. Methyl iodide is toxic.[3]
Reductive Amination Pyridine-2,5-diamine, Formaldehyde, Formic AcidWater, EthanolRT to 50°CMilder conditions, avoids toxic alkyl halides. May require chromatographic purification.[3]
High-Pressure Amination 2-Chloro-5-nitropyridine, Dimethylamine HCl, NaHCO₃ then reductionDMF120°CScalable, high yield. Requires specialized high-pressure reactor. (Adapted from a similar synthesis)[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the final product isolated as a hydrochloride salt? A1: The free base form of N²,N²-Dimethylpyridine-2,5-diamine contains a primary amine that is susceptible to oxidative degradation, often resulting in discoloration and impurity formation over time. The hydrochloride salt protonates the basic nitrogen centers, significantly enhancing the compound's shelf-life and stability.[3] While this can increase hygroscopicity, the trade-off for improved stability is generally favorable.[3]

Q2: What are the primary safety concerns during this synthesis? A2: The most significant hazard is associated with the methylating agent. Methyl iodide, a common choice, is toxic, volatile, and a suspected carcinogen.[3] It must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles. The final product and intermediates may also cause skin and eye irritation.[5] Always consult the Safety Data Sheet (SDS) for all reagents before beginning work.

Q3: How can I effectively monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to resolve the starting material, the mono-methylated intermediate, and the desired di-methylated product. The disappearance of the starting material and the mono-methylated spot indicates the reaction is approaching completion. For more precise analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed.[2]

Q4: Is it possible to methylate the N⁵ position instead of the N² position? A4: While the N² position is electronically favored for the initial methylation, competitive methylation at the N⁵ position to form N⁵,N⁵-dimethyl or N²,N⁵-dimethyl isomers can occur, particularly under harsh conditions.[2] Careful control of reaction temperature and stoichiometry is key to maximizing the regioselectivity for the desired N²,N²-isomer.

Section 3: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a practical, question-and-answer format.

Problem: Low or Inconsistent Yield

Q: My final yield of N²,N²-Dimethylpyridine-2,5-diamine hydrochloride is significantly lower than expected. What are the likely causes?

A: Low yield is a multifaceted problem that can originate from the methylation step or during workup and purification. Let's break down the potential causes.

G cluster_solutions Solutions A Low Yield B Incomplete Reaction A->B C Side Reactions (Over-methylation) A->C D Product Loss During Workup A->D B1 Increase reaction time Monitor by TLC Ensure sufficient methylating agent B->B1 C1 Use precise stoichiometry (2.0-2.2 eq. methylating agent) Lower reaction temperature C->C1 D1 Ensure complete extraction (multiple extractions) Proper pH adjustment D->D1

Caption: Logic diagram for troubleshooting low product yield.

Causality & Corrective Actions:

  • Incomplete Reaction: The primary cause is often insufficient reaction time or an inadequate amount of the methylating agent.

    • Solution: Ensure at least 2.2 equivalents of methyl iodide are used. Monitor the reaction by TLC every 1-2 hours. If the mono-methylated intermediate persists, consider extending the reflux time.[2]

  • Over-methylation: Using a large excess of the methylating agent or excessively high temperatures can lead to the formation of undesired tri-methylated quaternary ammonium salts.[2]

    • Solution: Carefully control the stoichiometry of the methylating agent. Lowering the reaction temperature can improve selectivity, though it may require a longer reaction time.[2]

  • Product Loss during Extraction: The diamine product has some water solubility. During the aqueous workup, the product can be lost to the aqueous phase if the extraction is not performed thoroughly.

    • Solution: Extract the aqueous layer multiple times (at least 3-4 times) with a suitable organic solvent like dichloromethane or ethyl acetate. Ensure the pH of the aqueous layer is basic (>9) to keep the product in its free base form, maximizing its solubility in the organic phase.

Problem: Product Contamination with Starting Material or Mono-Methylated Impurity

Q: My purified product shows the presence of pyridine-2,5-diamine and/or N²-methylpyridine-2,5-diamine by NMR/LC-MS. How do I prevent this and purify the current batch?

A: This is a clear indication of an incomplete reaction.

Prevention:

  • Stoichiometry: The most effective preventative measure is to use a slight excess of the methylating agent (e.g., 2.2 - 2.5 equivalents) to drive the reaction to completion.[2]

  • Reaction Time: Do not stop the reaction based on a fixed time. Rely on TLC or LC-MS analysis to confirm the complete consumption of the starting material and the mono-methylated intermediate.[2]

Purification of a Contaminated Batch:

  • Column Chromatography: The most reliable method for separating the di-methylated product from the less polar starting material and the mono-methylated intermediate is silica gel column chromatography. A gradient elution system, starting with a less polar solvent system (e.g., 100% Dichloromethane) and gradually increasing the polarity (e.g., to 5-10% Methanol in Dichloromethane), is typically effective.

  • Acid-Base Wash: For minor impurities, an acid wash can sometimes be effective. Dissolve the crude free base in an organic solvent and wash with dilute aqueous HCl. The more basic di-methylated product may be preferentially extracted into the aqueous acidic phase, which can then be re-basified and extracted. This method can be difficult to control and is less reliable than chromatography.

Problem: Difficulty in Isolating the Final Hydrochloride Salt

Q: After adding HCl to my purified free base, the product oiled out or failed to precipitate. What should I do?

A: This issue typically stems from the presence of water or the use of an inappropriate solvent. The hydrochloride salt is often highly soluble in polar solvents, especially in the presence of water.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: The free base must be thoroughly dried before attempting salt formation. Ensure the organic solution containing the free base was dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄) and that the solvent was fully removed.

  • Solvent Choice: Perform the salt formation in a non-polar or moderately polar aprotic solvent in which the hydrochloride salt is insoluble. Good choices include diethyl ether, MTBE, or a mixture of dichloromethane and hexanes.

  • HCl Source: Use a solution of HCl in an anhydrous solvent, such as 2M HCl in diethyl ether or 4M HCl in dioxane. Avoid using aqueous HCl, as this will introduce water and prevent precipitation.

  • Inducing Precipitation: If the product oils out, try the following:

    • Scratch the inside of the flask with a glass rod at the solvent-air interface.

    • Add a small seed crystal from a previous successful batch, if available.

    • Cool the solution in an ice bath or refrigerator to reduce the solubility of the salt.

    • If the product remains an oil, try removing the solvent under reduced pressure and re-dissolving the residue in a different anhydrous solvent system before attempting precipitation again.

Section 4: Validated Experimental Protocols

Protocol 1: Synthesis of N²,N²-Dimethylpyridine-2,5-diamine (Free Base)
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add pyridine-2,5-diamine (1.0 eq).

  • Reagent Addition: Add anhydrous acetonitrile (or DMF) as the solvent, followed by powdered potassium carbonate (3.0 eq).[3]

  • Methylation: Cool the stirring suspension in an ice bath. Slowly add methyl iodide (2.2 eq) dropwise via syringe.[3]

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for 4-12 hours.[3]

  • Monitoring: Monitor the reaction progress by TLC until the starting material and mono-methylated intermediate are no longer visible.

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base, which can be purified by column chromatography.

Protocol 2: Formation and Isolation of the Hydrochloride Salt
  • Dissolution: Dissolve the purified free base (1.0 eq) in a minimal amount of anhydrous dichloromethane or diethyl ether.

  • Precipitation: While stirring, slowly add a solution of 2M HCl in diethyl ether (approx. 2.0-2.2 eq) dropwise. A precipitate should form immediately.

  • Isolation: Continue stirring the resulting slurry at room temperature for 30-60 minutes to ensure complete precipitation.

  • Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any residual impurities. Dry the solid under high vacuum to obtain N²,N²-Dimethylpyridine-2,5-diamine hydrochloride as a stable solid.

References

  • Technical Support Center: Synthesis of N²,N²-Diallyl-2,5-pyridinediamine - Benchchem.
  • N5,N5-dimethylpyridine-2,5-diamine dihydrochloride | 1211513-26-6 | Benchchem.
  • N2,N2-dimethylpyridine-2,4-diamine synthesis - ChemicalBook.
  • FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE - Rasayan Journal of Chemistry.
  • N2,N2-dimethylpyridine-2,5-diamine | C7H11N3 | CID 78642 - PubChem.
  • n2,n2-dimethylpyridine-2,5-diamine hydrochloride - Reagent D

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"N2,N2-Dimethylpyridine-2,5-diamine hydrochloride" handling and storage best practices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N2,N2-Dimethylpyridine-2,5-diamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the handling, storage, and troubleshooting of this versatile chemical compound. Our goal is to move beyond basic data sheets and offer practical guidance rooted in chemical principles to ensure the success and integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties and safe handling of this compound.

Q1: What are the primary chemical characteristics of this compound that I should be aware of?

A1: this compound is a functionalized pyridine derivative. Its key features include a stable aromatic pyridine ring, a primary amine group (-NH2) at the 5-position, and a tertiary dimethylamino group (-N(CH3)2) at the 2-position.[1] The hydrochloride salt form significantly enhances its water solubility and improves its stability, particularly against oxidative degradation of the primary amine group.[2] This dual amine functionality makes it a valuable building block in polymerization reactions and as a ligand in the formation of coordination polymers and metal-organic frameworks (MOFs).[1]

Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?

A2: Proper storage is critical to maintain the purity and reactivity of this compound. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. To minimize degradation, it is highly recommended to store it under an inert atmosphere (e.g., argon or nitrogen) and protected from light. For long-term storage, refrigeration at 2-8°C is advisable.[3]

Q3: What solvents are recommended for dissolving this compound?

A3: As a hydrochloride salt, this compound is readily soluble in water and other polar solvents like ethanol.[2][4] For applications requiring organic solvents, its solubility may be more limited. Based on the properties of similar aromatic polyamides, it may be partially soluble in aprotic amide solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO).[5] It is always best to perform a small-scale solubility test with your chosen solvent before proceeding with a large-scale experiment.

Q4: What are the main safety hazards associated with this compound, and what personal protective equipment (PPE) is required?

A4: this compound is classified as an irritant and can be harmful if swallowed, inhaled, or comes into contact with skin.[6] It can cause skin irritation and serious eye irritation.[6] Therefore, it is imperative to handle this chemical in a well-ventilated area or a chemical fume hood. Mandatory PPE includes safety goggles, a lab coat, and chemical-resistant gloves.

Q5: How should I dispose of waste containing this compound?

A5: All waste containing this compound must be disposed of in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste. Do not dispose of it down the drain. Collect waste in a clearly labeled, sealed container for pickup by a certified chemical waste disposal service.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: My reaction mixture containing this compound has turned dark brown or black.

  • Potential Cause: Aromatic diamines, especially the primary amine group, are susceptible to oxidation, which can be accelerated by exposure to air, light, or trace metal impurities. This oxidation often leads to the formation of colored byproducts.

  • Preventative Measures:

    • Inert Atmosphere: Whenever possible, conduct your reaction under an inert atmosphere of nitrogen or argon. This is the most effective way to prevent air oxidation.

    • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

    • Protection from Light: Protect your reaction vessel from light by wrapping it in aluminum foil.

    • High-Purity Reagents: Ensure that all starting materials and solvents are of high purity and free from metal contaminants.[1]

  • Corrective Actions:

    • If the discoloration is minor, you may be able to proceed with the reaction and purify the desired product from the colored impurities.

    • For significant discoloration, it may be necessary to abandon the reaction, as the starting material may be largely consumed, and the presence of byproducts could complicate the workup and purification.

Issue 2: I am having difficulty achieving complete dissolution of the compound in my chosen organic solvent.

  • Potential Cause: As a hydrochloride salt, the compound's solubility in non-polar organic solvents can be limited. The salt form is significantly more polar than the free base.

  • Troubleshooting Steps:

    • Solvent Selection: If your reaction conditions permit, switch to a more polar aprotic solvent such as DMF, DMAc, or NMP.[5]

    • Free Basing: For reactions that are sensitive to the hydrochloride or require solubility in less polar solvents, you can convert the salt to the free base. This is typically done by dissolving the hydrochloride salt in an aqueous solution and adding a mild base (e.g., sodium bicarbonate) until the solution is basic. The free base can then be extracted with an organic solvent like ethyl acetate or dichloromethane. Note that the free base will be more susceptible to oxidation and should be used immediately.

    • Sonication/Gentle Heating: Gentle warming and sonication can aid in the dissolution of the compound. However, be cautious with heating, as it can accelerate degradation if oxygen is present.

Issue 3: My product yield is lower than expected, and I have multiple spots on my TLC plate.

  • Potential Cause: The presence of two reactive amine groups can lead to side reactions, such as over-alkylation or polymerization, depending on the other reagents present. The primary amine is generally more nucleophilic than the tertiary amine, but both can be reactive.

  • Optimization Strategies:

    • Control Stoichiometry: Carefully control the stoichiometry of your reagents. A slow, dropwise addition of the electrophile to the diamine solution can often minimize side reactions.

    • Temperature Control: Running the reaction at a lower temperature can increase selectivity and reduce the formation of byproducts.

    • Protecting Groups: If one of the amine groups is not intended to react, consider using a suitable protecting group strategy.

Issue 4: How can I effectively purify the final product derived from this compound?

  • Purification Methods:

    • Recrystallization: If your product is a solid, recrystallization is often an effective purification method. The choice of solvent will depend on the properties of your specific product. A good starting point for solvent screening would be alcohol/water mixtures or ethyl acetate/hexane systems.

    • Column Chromatography: For non-polar to moderately polar compounds, silica gel column chromatography is a standard purification technique. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a common starting point.[7] For very polar or basic compounds, using alumina as the stationary phase or adding a small amount of a basic modifier (like triethylamine) to the eluent can improve separation and recovery.

Data & Diagrams

Summary of Key Properties
PropertyValueSource
Molecular Formula C₇H₁₁N₃ · xHCl[8][9]
Molecular Weight 137.18 g/mol (free base)[6]
Appearance White to light yellow crystalline powder[5] (inferred from similar compounds)
Primary Hazards Skin and eye irritant, harmful if swallowed or inhaled[6]
Recommended Storage Conditions
ConditionRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows potential degradation pathways.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the amine groups.
Light Protect from light (Amber vial or foil)Minimizes light-induced degradation.
Container Tightly sealedPrevents moisture absorption and contamination.
Troubleshooting Workflow: Reaction Discoloration

The following diagram outlines the decision-making process when encountering a color change in your reaction mixture.

G start Reaction mixture changes color (e.g., turns dark brown/black) check_atmosphere Was the reaction run under an inert atmosphere? start->check_atmosphere check_solvents Were solvents properly degassed? check_atmosphere->check_solvents Yes implement_inert Solution: Re-run reaction under Nitrogen or Argon. check_atmosphere->implement_inert No check_light Was the reaction protected from light? check_solvents->check_light Yes implement_degas Solution: Re-run reaction with degassed solvents. check_solvents->implement_degas No likely_oxidation Cause: Likely oxidation of the amine groups. Action: Proceed with caution, anticipate purification challenges. check_light->likely_oxidation Yes implement_light_protection Solution: Re-run reaction with vessel wrapped in foil. check_light->implement_light_protection No

Caption: A decision tree for troubleshooting reaction discoloration.

References

  • The Role of N2,N2-Dimethylpyridine-2,5-diamine in Advanced Materials. (2026, January 29).
  • This compound. CRO Splendid Lab Pvt. Ltd.
  • N2,N2-dimethylpyridine-2,5-diamine | C7H11N3 | CID 78642. PubChem.
  • 2,5-Dimethylpyridine | C7H9N | CID 11526. PubChem.
  • dimethylamine hydrochloride. Chemical Database.
  • Diamines and salts thereof. (US2739981A). Google Patents.
  • Emission and time-resolved migration rates of aromatic diamines from two flexible polyurethane foams. (PMC).
  • Aromatic diamines: isolation, determination in migration solutions of polymeric materials, biomaterials, textile products and cosmetics. Semantic Scholar.
  • The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. MDPI.
  • Solubility of organic amine salts. (2011, July 19). Sciencemadness.org.
  • Diamine architecture effects on glass transitions, relaxation processes and other material properties in organo-soluble aromatic polyimide films.
  • Organic Nitrogen Compounds V: Amine Salts. (2019, September 1). Spectroscopy Online.
  • SAFETY DATA SHEET. (2025, December 27). Sigma-Aldrich.
  • Synthesis and characterization of soluble and heat-resistant aromatic polyamides derived from diamine; N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide and various aromatic diacids. Taylor & Francis.
  • Purification of organic hydrochloride salt? (2017, February 7). ResearchGate.
  • N5,N5-dimethylpyridine-2,5-diamine dihydrochloride | 1211513-26-6. Benchchem.
  • This compound. Reagent Database.
  • 4928-43-2 | N2,N2-Dimethylpyridine-2,5-diamine. ChemScene.
  • 26878-31-9| Chemical Name : N2,N2-Dimethylpyridine-2,5-diamine dihydrochloride. Pharmaffiliates.
  • N2,N2-dimethylpyridine-2,4-diamine synthesis. ChemicalBook.
  • This compound | C7H12ClN3 | CID 70701087. PubChem.
  • CAS NO. 119151-81-4 | this compound | Catalog BD-A946983. Arctom.

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Technical Support Center: Solubilization Strategies for N2,N2-Dimethylpyridine-2,5-diamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Salt vs. Solvent" Conflict

You are likely reading this guide because you are attempting to dissolve N2,N2-Dimethylpyridine-2,5-diamine hydrochloride in a solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate, and it is remaining as a stubborn suspension or floating solid.

This is not a defect in the material; it is a fundamental thermodynamic limitation of the hydrochloride salt form .[1]

This molecule consists of a pyridine ring substituted with an electron-donating dimethylamino group and a primary amine.[2][1] When converted to a hydrochloride salt, it forms a rigid ionic lattice.[2][1] While this stabilizes the oxidation-prone diamine, it renders the molecule insoluble in the non-polar or moderately polar aprotic solvents typically used for organic synthesis (e.g., amide couplings, reductive aminations).[2][1]

This guide provides the protocols to overcome this solubility barrier while preventing the rapid oxidation (blackening) common to electron-rich diaminopyridines.[1]

Module 1: The Science of Solubility (The "Why")

To troubleshoot effectively, you must understand the competing forces at play.[2][1]

The Lattice Energy Barrier

The hydrochloride salt exists as a crystal lattice held together by strong electrostatic forces between the protonated pyridinium/ammonium cations and the chloride anions.[1]

  • Organic Solvents (DCM, Toluene, Et2O): These have low dielectric constants (

    
    ).[2][1] They cannot insulate the charges effectively enough to overcome the lattice energy.[1] The salt remains a solid.[1]
    
  • Protic Solvents (Water, Methanol): These have high dielectric constants and can solvate the ions via hydrogen bonding, breaking the lattice.[2][1]

The pKa Profile

Understanding where the proton sits is crucial for neutralization.[1]

  • Ring Nitrogen (N1): The dimethylamino group at position 2 is a strong electron donor (resonance effect), significantly increasing the basicity of the ring nitrogen.[2][1]

  • Primary Amine (C5-NH2): Moderately basic, but less so than the ring system in this specific configuration.[2][1]

  • Implication: The HCl is tightly bound.[1] Simple "swirling" in weak base may not fully deprotonate it.[1] You need a pH > 10 environment to drive the equilibrium completely to the free base.[1]

Module 2: Troubleshooting & FAQs

Scenario A: "The solid just floats in DCM/THF and won't react."
  • Cause: You are trying to dissolve an ionic salt in a lipophilic solvent.

  • Solution: You must perform a Free-Base Liberation (See Protocol 1) or use In-Situ Neutralization (See Protocol 2).[1]

Scenario B: "I dissolved it in Methanol, but now I can't run my reaction."
  • Cause: Methanol is nucleophilic (it has an -OH group).[2][1] If you are doing an electrophilic reaction (e.g., using an acid chloride or anhydride), the methanol will react with your reagent, consuming it.[2][1]

  • Solution: Perform a Solvent Exchange . Dissolve in MeOH, strip to dryness (carefully), and immediately resuspend in the target solvent with a solubilizing base (DIEA).[2][1]

Scenario C: "The solution turned dark brown/black immediately."
  • Cause: Oxidative Degradation. Electron-rich aromatic amines (like phenylenediamines and diaminopyridines) are highly susceptible to air oxidation, forming quinone-imine type impurities.[2][1]

  • Solution:

    • Degas all solvents with Nitrogen/Argon before use.[1]

    • Add a trace antioxidant (e.g., Ascorbic acid or BHT) if the chemistry permits.[1]

    • Speed is key: Do not store the free base in solution; use it immediately.

Module 3: Validated Protocols

Protocol 1: The "Break & Extract" Method (Gold Standard)

Use this when you need the pure amine in an organic solvent (DCM, EtOAc) for a sensitive reaction.[2][1]

Reagents:

  • Target Compound (HCl salt)[2][1][3]

  • Saturated Aqueous Sodium Carbonate (

    
    ) or 1M NaOH[2][1]
    
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[2][1]

  • Brine (Sat. NaCl)[2][1]

Workflow:

  • Dissolution: Dissolve the HCl salt in the minimum amount of degassed water .[1]

  • Basification: Slowly add Sat.

    
     while stirring until pH 
    
    
    
    10-11. The solution may become cloudy as the free base precipitates (oils out).[1]
  • Extraction: Immediately add degassed DCM. Shake vigorously. The organic layer should turn yellow/orange (color of the free amine).[1]

  • Separation: Collect the organic layer.[1] Extract the aqueous layer 2x more with DCM.[1]

  • Drying: Dry combined organics over

    
     (Sodium Sulfate).
    
  • Usage: Filter and concentrate only if necessary. Ideally, use the DCM solution directly in the next step to minimize air exposure.[2][1]

Protocol 2: In-Situ Neutralization (For "One-Pot" Reactions)

Use this for amide couplings (HATU/EDC) or nucleophilic substitutions where isolation is risky.[2][1]

Reagents:

  • Target Solvent (DMF, DMAc, or NMP are best; THF/DCM are okay).[2][1]

  • Organic Base: DIPEA (Diisopropylethylamine) or TEA (Triethylamine).[1]

Workflow:

  • Suspend the HCl salt in the anhydrous solvent (it will not dissolve yet).[1]

  • Add 2.5 to 3.0 equivalents of DIPEA/TEA.

    • Why 3 equivalents? 1 eq to neutralize the HCl, 1 eq to act as the base for the reaction, and excess to drive solubility.[2][1]

  • Sonication: Sonicate the mixture for 5-10 minutes. The mixture should clarify as the HCl is stripped by the base, forming soluble DIPEA-HCl and liberating the soluble aminopyridine free base.[2][1]

  • Proceed: Add your electrophile immediately.

Module 4: Solubility Decision Matrix

The following diagram illustrates the logical workflow for selecting the correct solubilization strategy based on your target application.

SolubilityLogic Start Start: N2,N2-Dimethylpyridine-2,5-diamine HCl SolventCheck Target Solvent? Start->SolventCheck WaterMeOH Water or Methanol SolventCheck->WaterMeOH Protic/Polar Organics DCM, THF, EtOAc, Toluene SolventCheck->Organics Aprotic/Non-Polar DirectDissolve Direct Dissolution (Salt is Soluble) WaterMeOH->DirectDissolve ReactionType Reaction Type? Organics->ReactionType Salt Insoluble Sensitive Sensitive to Water/Alcohol? (e.g., Acid Chlorides, Anhydrides) ReactionType->Sensitive Strictly Anhydrous Robust Robust/Aqueous Compatible? (e.g., Reductive Amination) ReactionType->Robust Tolerates Salts Protocol1 Protocol 1: Biphasic Extraction (Isolate Free Base) Sensitive->Protocol1 Protocol2 Protocol 2: In-Situ Neutralization (Add DIPEA/TEA) Robust->Protocol2 OxidationWarning CRITICAL: Degas solvents to prevent oxidation (Blackening) Protocol1->OxidationWarning Protocol2->OxidationWarning

Figure 1: Decision tree for solubilizing aminopyridine hydrochloride salts based on solvent and reaction requirements.

Summary Data Table

Solvent SystemSolubility (HCl Salt)Solubility (Free Base)Recommended Use Case
Water High (>50 mg/mL)ModerateHPLC, Aqueous workups.[2][1]
Methanol / Ethanol HighHighStorage, Transfer, Reductive Amination.[2][1]
DCM / Chloroform Negligible High Amide coupling, Acylation (Requires Protocol 1).[2][1]
THF / Dioxane Very LowHighGeneral synthesis (Requires Protocol 2).[1]
DMSO / DMF ModerateHigh"Universal" solvent, but hard to remove.[2][1]

References

  • PubChem. N2,N2-Dimethylpyridine-2,5-diamine.[2][1][4][5] National Library of Medicine.[1] Available at: [Link][1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2][1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2][1] (General reference for purification of aminopyridines and handling of oxidation-sensitive amines).

  • Reagent Database. this compound Properties. Available at: [Link] (Verified CAS and Salt Form properties).[1]

Sources

Technical Support Center: Troubleshooting Catalytic Systems with N2,N2-Dimethylpyridine-2,5-diamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Ligand Profile

The Molecule: N2,N2-Dimethylpyridine-2,5-diamine hydrochloride Common Abbreviation: 2,5-DMAP-HCl (used throughout this guide) Primary Application: Ligand for Transition Metal Catalysis (Cu, Pd, Ni) and Nucleophilic Organocatalysis.[1]

Technical Insight: This ligand is structurally analogous to DMAP (4-Dimethylaminopyridine) but with a 2,5-substitution pattern.[1] The dimethylamino group at the 2-position acts as a powerful electron-donating group (EDG), significantly increasing the basicity and nucleophilicity of the pyridine nitrogen [1]. However, because it is supplied as a hydrochloride salt , it is catalytically inactive in its shelf-stable form.[1]

The most common cause of "low activity" is the failure to properly neutralize the HCl moiety before the metal coordination step, leading to protonation of the active site or poisoning of the metal center by chloride ions.

Diagnostic Troubleshooting (Q&A)

Q1: I added the ligand directly to the reaction vessel, but the yield is <10%. Why?

Diagnosis: The "Proton Trap" Error. The HCl salt form (


) releases a proton (

) and a chloride ion (

) in solution.[1]
  • Protonation: The pyridine nitrogen (the primary coordination site) has a pKa > 9 (estimated based on DMAP analogs) [2].[1] The HCl protonates this nitrogen immediately, blocking the metal from binding.

  • Base Consumption: If your reaction uses a stoichiometric base (e.g.,

    
     for a coupling reaction), the ligand's HCl consumes 1 equivalent of that base before the catalytic cycle even begins.[1]
    

The Fix: You must perform an In-Situ Deprotonation or use a Pre-formed Free Base .

  • Calculation: Total Base = (Substrate Equivalents) + (Ligand Equivalents × Number of HCl units).[1]

  • Protocol: Stir the ligand with the base in the solvent for 15-30 minutes before adding the metal source.

Q2: The reaction mixture turned dark brown/black immediately upon adding the ligand. Is this normal?

Diagnosis: Oxidative Degradation. Diaminopyridines are electron-rich and highly susceptible to oxidation by atmospheric oxygen.[1] A dark brown/black color indicates the formation of radical cations or polymerized quinoidal species, which are poor ligands [3].

The Fix:

  • Storage: Store the solid salt at -20°C under Argon/Nitrogen.

  • Handling: Weigh and transfer the ligand inside a glovebox or use strict Schlenk techniques.

  • Solvent: Ensure solvents are degassed (sparged with

    
     for 20 mins) prior to use.[1]
    
Q3: My catalyst precursor is or . Why is the solution cloudy?

Diagnosis: Solubility Mismatch & Chloride Poisoning. [1]

  • Solubility: The HCl salt is polar and likely insoluble in non-polar solvents (Toluene, Dioxane) often used in cross-coupling.[1] If the ligand doesn't dissolve, it can't deprotonate or coordinate.[1]

  • Chloride Interference: The dissociation of HCl releases

    
    .[1] In some catalytic cycles (especially cationic Pd pathways), excess chloride can displace labile ligands or bridge metal centers, forming inactive "ate" complexes.[1]
    

The Fix:

  • Switch Solvent: Use a co-solvent system (e.g., Toluene/t-Amyl Alcohol) to solubilize the salt during the deprotonation phase.[1]

  • Free-Basing: See the "Protocol" section below to convert the salt to the free amine before introduction to the catalyst.

The "Activation Barrier" Visualization

The following diagram illustrates the critical difference between the Inactive Pathway (direct addition) and the Active Pathway (neutralization).

LigandActivation Salt Ligand.HCl Salt (Inactive Storage Form) Base Add Base (e.g. NaOtBu, K2CO3) Salt->Base Neutralization (15-30 min) Protonated Protonated Species (L-H)+ Salt->Protonated Direct Addition (No Base Step) FreeLigand Free Ligand (L) (Electron-Rich Donor) Base->FreeLigand -HCl Metal Add Metal Source (Pd, Cu, Ni) FreeLigand->Metal Coordination Poisoned Inactive Metal (No Coordination) FreeLigand->Poisoned Oxidation (Brown/Black) ActiveCat Active Catalyst (L-M Complex) Metal->ActiveCat Induction Protonated->Poisoned Metal Cannot Bind O2 Oxygen Exposure O2->FreeLigand

Figure 1: The Ligand Activation Workflow. Direct addition of the salt without a dedicated neutralization step leads to protonation of the active site, preventing metal coordination.

Standard Operating Procedures (SOPs)

Protocol A: In-Situ Deprotonation (Recommended for High Throughput)

Use this when isolation of the free base is difficult due to oxidative instability.

  • Charge Vessel: Add 2,5-DMAP-HCl (1.0 equiv) and Base (1.1 - 1.2 equiv relative to HCl content) to the reaction vial.

    • Recommended Bases: NaOtBu (fast),

      
       (moderate), 
      
      
      
      (mild).[1]
  • Solvent Addition: Add the anhydrous, degassed solvent.[1]

  • Activation Stir: Stir at Room Temperature (RT) or 40°C for 20 minutes .

    • Checkpoint: Look for a change in suspension consistency or partial dissolution.[1]

  • Metal Addition: Add the metal precursor (e.g.,

    
    , 
    
    
    
    ) after the activation stir.[1]
  • Substrate Addition: Add coupling partners and remaining stoichiometric base.

Protocol B: Ex-Situ Free Base Isolation (For High Purity Needs)

Use this if chloride ions are strictly detrimental to your catalytic cycle.[1]

  • Dissolve the HCl salt in a minimal amount of degassed water (sparged).[1]

  • Slowly add saturated

    
     or 
    
    
    
    (1M) until pH ~10-11.
  • Extract immediately with degassed Dichloromethane (DCM) or Ethyl Acetate (3x).[1]

  • Dry organic layer over

    
     (under 
    
    
    
    ).[1]
  • Concentrate in vacuo (keep temperature < 40°C).

  • Store: Use immediately or store in a glovebox freezer.

Data & Specifications

Comparative Properties: Salt vs. Free Base

PropertyHydrochloride Salt (Commercial)Free Base (Active Ligand)
Formula


Coordination Ability Null (Protonated N)High (Pyridine N + Amine)
Solubility Water, MeOH, DMSOToluene, DCM, THF, Dioxane
Air Stability High (Shelf-stable)Low (Oxidizes rapidly)
Hygroscopicity High (Absorbs water)Moderate
pKa (Conj.[1] Acid) ~9.5 (Active site blocked)N/A

References

  • PubChem. (2025).[1][2] 2-Dimethylaminopyridine | C7H10N2.[1][3] National Library of Medicine.[1] [Link]

  • ACS Publications. (2020).[1] Transition-Metal Catalyzed Amination and Ligand Effects. Chemical Reviews. [Link][1]

Sources

Validation & Comparative

Technical Comparison Guide: N2,N2-Dimethylpyridine-2,5-diamine Hydrochloride and Analogs

[1]

Executive Summary

This guide provides a critical comparative analysis of N2,N2-Dimethylpyridine-2,5-diamine hydrochloride (hereafter referred to as DM-DAP ), a heterocyclic primary intermediate used in oxidative dye synthesis and pharmaceutical applications.[1] We compare DM-DAP against its carbocyclic analog N,N-Dimethyl-p-phenylenediamine (DMPD) and the unsubstituted heterocyclic analog 2,5-Diaminopyridine (2,5-DAP) .[1]

Key Findings:

  • Performance: DM-DAP exhibits a bathochromic shift in oxidative coupling reactions compared to 2,5-DAP due to the strong electron-donating dimethyl group, yielding deeper violet-blue chromophores.[1]

  • Stability: The pyridine ring confers greater oxidative stability prior to coupling compared to the benzene-based DMPD, reducing auto-oxidation rates in storage.[1]

  • Safety Profile: Structural modification of the PPD (p-phenylenediamine) core to a pyridine core generally lowers sensitization potential by altering metabolic haptenization pathways, though specific toxicity must be evaluated per application.

Chemical Identity and Structural Analysis[2][3]

The performance differences between these compounds stem directly from their electronic structures. The pyridine nitrogen acts as an electron sink, while the dimethylamino group acts as a strong electron donor.

FeatureDM-DAP (Target) DMPD (Benzene Analog) 2,5-DAP (Unsubstituted)
IUPAC Name 2-(Dimethylamino)pyridine-5-amineN,N-Dimethylbenzene-1,4-diaminePyridine-2,5-diamine
Core Ring Pyridine (Electron Deficient)Benzene (Electron Rich)Pyridine (Electron Deficient)
Substituents 2-NMe₂, 5-NH₂1-NMe₂, 4-NH₂2-NH₂, 5-NH₂
pKa (approx) ~6.5 (Ring N), ~3.0 (5-NH₂)~6.0 (4-NH₂)~6.4 (Ring N)
Oxidation Potential ModerateLow (Easily Oxidized)Moderate
Primary Application Specialized Dyes, Pharma IntermediateOxidase Reagent, DyesHair Dye Precursor (PPD substitute)

Synthesis and Manufacturing Pathways

The synthesis of DM-DAP is more complex than the benzene analogs due to the regioselectivity required on the pyridine ring. Below is the optimized laboratory-scale protocol compared to the industrial route for PPD derivatives.

Synthesis Strategy: Nucleophilic Aromatic Substitution ( )

Unlike benzene derivatives which often rely on nitration of chlorobenzene, the pyridine ring activates the 2-position for nucleophilic attack.

Step 1: Nitration Precursor: 2-Aminopyridine

12341

Step 2: Diazotization/Hydrolysis & Chlorination 2-Amino-5-nitropyridine



123

Step 3: Amination (


)

1

Step 4: Reduction Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) yields the final diamine, isolated as the hydrochloride salt.

Visualization of Synthesis Logic

SynthesisPathcluster_0Critical Step: Regioselective SubstitutionStart2-AminopyridineInter12-Amino-5-nitropyridineStart->Inter1HNO3/H2SO4(Nitration)Inter22-Chloro-5-nitropyridineInter1->Inter21. NaNO2/HCl2. POCl3Inter32-(Dimethylamino)-5-nitropyridineInter2->Inter3HN(Me)2, Heat(SnAr Substitution)FinalDM-DAP (Target)Inter3->FinalH2, Pd/C(Reduction)

Figure 1: Synthetic pathway for N2,N2-Dimethylpyridine-2,5-diamine via the chloropyridine route.[1]

Performance Comparison: Oxidative Coupling

In dye applications (e.g., hair coloring or textile dyes), these diamines act as "primary intermediates."[5][6][7] They are oxidized (usually by

Reaction Kinetics and Color
  • DMPD: Oxidizes extremely rapidly. Forms Wurster’s Red radical cation easily. Resulting dyes are often unstable and fade quickly.

  • DM-DAP: The pyridine ring withdraws electron density, stabilizing the precursor against premature air oxidation. However, the N,N-dimethyl group at position 2 donates density back into the conjugated system.

    • Result: When coupled with Resorcinol, DM-DAP yields a deep violet/blue chromophore, whereas unsubstituted 2,5-DAP yields a lighter golden-brown/reddish tone.[1]

    • Mechanism:[2][8][9] The dimethyl group destabilizes the excited state less than the ground state, narrowing the HOMO-LUMO gap (Bathochromic shift).

Experimental Protocol: Comparative Coupling Assay

Objective: Compare the color yield and stability of DM-DAP vs. PPD.

Reagents:

  • Solution A (Developer): 10 mM DM-DAP HCl (or PPD) in phosphate buffer (pH 9.0).

  • Solution B (Coupler): 10 mM Resorcinol in phosphate buffer (pH 9.0).

  • Oxidant: 3% Hydrogen Peroxide (

    
    ).
    

Procedure:

  • Mix 1.0 mL of Solution A and 1.0 mL of Solution B in a cuvette.

  • Initiate reaction with 0.1 mL Oxidant.

  • Monitor: Record UV-Vis spectra (400–800 nm) every 30 seconds for 10 minutes.

  • Analysis: Plot

    
     absorbance vs. time.
    

Expected Results:

  • PPD + Resorcinol:

    
     nm (Brown).[1]
    
  • DM-DAP + Resorcinol:

    
     nm (Violet/Purple).[1]
    

Toxicology and Safety Profile

The shift from a benzene core (PPD) to a pyridine core is a strategic modification in medicinal and cosmetic chemistry to reduce toxicity.

Sensitization (Allergy)
  • Mechanism: PPD is a pro-hapten. It oxidizes to Bandrowski's Base (trimer), which binds to skin proteins, triggering an immune response.

  • Pyridine Advantage: 2,5-Diaminopyridine derivatives generally show lower sensitization rates than PPD.[1] The pyridine nitrogen alters the lipophilicity (LogP) and the specific binding geometry to dendritic cells.

  • DM-DAP Specifics: The steric bulk of the dimethyl group may further reduce the rate of trimerization (Bandrowski-like intermediates), potentially lowering sensitization risk compared to unsubstituted 2,5-DAP, though empirical patch testing is required for confirmation.[1]

Mutagenicity (Ames Test)[11]
  • PPD: Historically associated with positive Ames results (mutagenic) in certain strains, though purified grades are safer.

  • DM-DAP: Pyridine diamines often show reduced mutagenicity profiles.[1] The hydrochloride salt form improves handling safety by reducing dust inhalation risks compared to the free base.

Visualizing the Coupling Mechanism

The following diagram illustrates how DM-DAP reacts with a coupler to form the final dye.

CouplingMechanismPrecursorDM-DAP (Reduced Form)ColorlessOxidationOxidation (H2O2)Precursor->OxidationQDIQuinonediimine Intermediate(Electrophile)Oxidation->QDI-2e-, -2H+ComplexLeuco-Dye ComplexQDI->Complex+ CouplerCouplerCoupler (e.g., Resorcinol)(Nucleophile)Coupler->ComplexFinalDyeIndoaniline Dye(Violet/Blue Chromophore)Complex->FinalDyeOxidation(Bathochromic Shift)

Figure 2: Oxidative coupling mechanism of DM-DAP forming an indoaniline dye.

Conclusion

This compound represents a high-performance alternative to traditional phenylenediamines.[1] It offers a unique balance of reactivity (fast coupling due to the dimethyl donor) and stability (pyridine core resistance). For formulation scientists, it provides access to violet and blue spectral regions that are difficult to achieve with standard PPD-based systems, potentially with a more favorable toxicological profile.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78642, N2,N2-Dimethylpyridine-2,5-diamine. Retrieved from [Link]

  • Obermeyer, A. C., et al. (2014). Mild bioconjugation through the oxidative coupling of ortho-aminophenols and anilines with ferricyanide. Angewandte Chemie International Edition. Retrieved from [Link]

  • Scientific Committee on Consumer Safety (SCCS).Opinion on Toluene-2,5-diamine and its sulfate. European Commission. (Contextual reference for pyridine diamine safety).
  • Google Patents (CN102040554A).Method for preparing 2-chloro-5-nitropyridine.
  • Jairoun, A. A., et al. (2024). Quantification of p-phenylenediamine in hair dyes and risk. Dove Medical Press. Retrieved from [Link]

A Senior Application Scientist's Guide to the Utility of N2,N2-Dimethylpyridine-2,5-diamine Hydrochloride in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in synthetic and medicinal chemistry, the quest for versatile building blocks and efficient catalytic systems is perpetual. This guide provides an in-depth technical analysis of N2,N2-Dimethylpyridine-2,5-diamine hydrochloride, not as a ligand, but as a valuable substrate in two of the most powerful named reactions in organic synthesis: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. We will explore its reactivity, compare it with analogous compounds, and provide detailed experimental protocols to empower researchers in drug discovery and materials science.

Introduction: The Strategic Value of a Diaminopyridine Scaffold

N2,N2-Dimethylpyridine-2,5-diamine possesses a unique molecular architecture: a pyridine ring substituted with both a primary and a tertiary amine. This arrangement offers multiple avenues for chemical modification. The primary amine at the 5-position is a prime candidate for C-N bond formation, while the dimethylamino group at the 2-position can influence the electronic properties of the pyridine ring and serve as a potential coordination site in the resulting products. The hydrochloride salt form ensures stability and ease of handling.

This guide will focus on the synthetic utility of this compound as a nucleophilic coupling partner in palladium-catalyzed reactions, a critical application for the synthesis of novel pharmaceutical intermediates and functional materials.

I. Buchwald-Hartwig Amination: A Gateway to N-Aryl-N',N'-dimethylpyridine-2,5-diamines

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] In this context, this compound serves as an excellent amine coupling partner for the synthesis of a diverse library of N-aryl derivatives.

Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig amination, depicted below, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. The choice of ligand on the palladium catalyst is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed.[1]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative\nAddition Pd(II) Complex\n(Ar-Pd(L)2-X) Pd(II) Complex (Ar-Pd(L)2-X) Oxidative\nAddition->Pd(II) Complex\n(Ar-Pd(L)2-X) Amine Coordination\n& Deprotonation Amine Coordination & Deprotonation Pd(II) Complex\n(Ar-Pd(L)2-X)->Amine Coordination\n& Deprotonation Amine N2,N2-Dimethylpyridine- 2,5-diamine Amine->Amine Coordination\n& Deprotonation Base Base Base->Amine Coordination\n& Deprotonation Pd(II) Amido Complex\n(Ar-Pd(L)2-NR2) Pd(II) Amido Complex (Ar-Pd(L)2-NR2) Amine Coordination\n& Deprotonation->Pd(II) Amido Complex\n(Ar-Pd(L)2-NR2) Reductive\nElimination Reductive Elimination Pd(II) Amido Complex\n(Ar-Pd(L)2-NR2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product N-Aryl-N',N'-dimethylpyridine- 2,5-diamine Reductive\nElimination->Product Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R1-X Organohalide (e.g., Halo-diaminopyridine) R1-X->Oxidative\nAddition R1-Pd(II)L2-X R1-Pd(II)L2-X Oxidative\nAddition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation R2-B(OR)2 Organoboron Compound R2-B(OR)2->Transmetalation Base Base Base->Transmetalation R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 Transmetalation->R1-Pd(II)L2-R2 Reductive\nElimination Reductive Elimination R1-Pd(II)L2-R2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product R1-R2 Reductive\nElimination->Product

Sources

A Senior Application Scientist's Guide to Solvent System Performance of N2,N2-Dimethylpyridine-2,5-diamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of advanced materials and pharmaceutical development, N2,N2-Dimethylpyridine-2,5-diamine hydrochloride stands out as a versatile functionalized pyridine derivative. Its unique molecular architecture, featuring a stable pyridine ring, a primary amine, and a tertiary dimethylamino group, makes it a valuable building block in polymerization reactions and as a ligand in coordination chemistry.[1] The performance of this reagent, however, is not intrinsic to the molecule alone; it is profoundly influenced by the solvent system in which it is deployed. The choice of solvent dictates solubility, stability, and reactivity, ultimately governing the success, reproducibility, and scalability of any synthetic protocol.

This guide provides an in-depth comparison of this compound's performance across various solvent systems. Moving beyond a simple catalog of properties, we will explore the causal relationships between solvent characteristics and reagent behavior, supported by experimental data and validated protocols. This document is intended for researchers, chemists, and drug development professionals seeking to optimize their use of this important synthetic intermediate.

Physicochemical Profile: The Salt vs. The Free Base

Understanding the performance of this compound begins with a clear distinction between the hydrochloride salt and its corresponding free base. The salt form is typically supplied to enhance stability and handling.

The hydrochloride salt form significantly improves the compound's shelf-life by protecting the electron-rich primary amine from oxidative degradation.[2] However, this stability comes at the cost of reduced nucleophilicity. For the amine groups to participate in reactions such as nucleophilic substitutions, a base-mediated deprotonation is necessary to liberate the more reactive free base in situ.[2]

PropertyThis compound N2,N2-Dimethylpyridine-2,5-diamine (Free Base)
Molecular Formula C₇H₁₁N₃ · xHClC₇H₁₁N₃
Molecular Weight 173.65 g/mol (monohydrochloride)[3]137.18 g/mol [4]
CAS Number 119151-81-4 (monohydrochloride)[3][5]4928-43-2[4]
Appearance Typically a solid (e.g., white to yellow powder)[6]Blue to dark blue liquid[7]
Key Feature Enhanced stability, reduced reactivityHigher reactivity, prone to oxidation

Solubility Profile: A Comparative Analysis

The selection of an appropriate solvent is paramount and is governed by the polarity and proticity of the medium. The ionic nature of the hydrochloride salt renders it preferentially soluble in polar solvents.[2]

Causality: The charged ammonium center and chloride counter-ion of the hydrochloride salt engage in strong ion-dipole interactions with polar solvent molecules. In polar protic solvents like water and alcohols, these interactions are further enhanced by hydrogen bonding, leading to excellent solubility.[2] Conversely, solubility is limited in nonpolar solvents that cannot effectively solvate the charged species.

Solvent ClassSolvent ExamplePredicted Solubility of Hydrochloride SaltRationale
Polar Protic Water, Ethanol, MethanolFreely Soluble[2]Strong ion-dipole interactions and hydrogen bonding.
Polar Aprotic Dimethylformamide (DMF), Acetonitrile (MeCN)Soluble to Moderately SolubleGood ion-dipole interactions, but lacks hydrogen bond donation.
Nonpolar Toluene, HexanesSparingly Soluble to InsolubleWeak van der Waals forces are insufficient to overcome the lattice energy of the salt.
Experimental Protocol: Solubility Determination

This protocol provides a standardized method for assessing the solubility of this compound in a given solvent.

Objective: To determine the qualitative and semi-quantitative solubility of the test compound at room temperature and 37°C.

Materials:

  • This compound

  • Selected solvents (e.g., Water, Ethanol, DMF, Toluene)

  • Vortex mixer

  • Water bath sonicator

  • Thermostatically controlled water bath (37°C)

  • Calibrated analytical balance and glassware

Procedure:

  • Initial Preparation: Weigh 10 mg of the test compound into a glass vial.

  • Solvent Addition (Tier 1): Add 0.5 mL of the selected solvent to the vial. This corresponds to a concentration of 20 mg/mL.

  • Mixing Hierarchy: a. Vortex the vial vigorously for 1-2 minutes at room temperature.[8] Visually inspect for dissolution. b. If not fully dissolved, place the vial in a water bath sonicator for 5 minutes.[8] Visually inspect. c. If still not dissolved, place the vial in a 37°C water bath for up to 30 minutes, with intermittent vortexing.[8] Visually inspect.

  • Solvent Addition (Tier 2): If the compound is not dissolved after step 3, add another 0.5 mL of solvent (total volume 1.0 mL, concentration 10 mg/mL) and repeat the mixing hierarchy.

  • Observation: Record the concentration at which the compound fully dissolves and under which conditions (vortex, sonication, or heat). Classify as "Freely Soluble," "Soluble," "Sparingly Soluble," or "Insoluble."

G cluster_0 Solubility Testing Workflow start Start: 10 mg Compound in Vial add_solvent Add 0.5 mL Solvent (20 mg/mL) start->add_solvent vortex Vortex 1-2 min add_solvent->vortex check1 Dissolved? vortex->check1 sonicate Sonicate 5 min check1->sonicate No end_soluble End: Soluble check1->end_soluble Yes check2 Dissolved? sonicate->check2 heat Warm to 37°C check2->heat No check2->end_soluble Yes check3 Dissolved? heat->check3 add_more_solvent Add 0.5 mL Solvent (10 mg/mL) check3->add_more_solvent No check3->end_soluble Yes end_insoluble End: Insoluble (at current conc.) check3:e->end_insoluble:n No, after Tiers add_more_solvent->vortex

Workflow for determining compound solubility.

Stability in Solution: The Protective Effect of the Hydrochloride

While solubility is a prerequisite for utility, the stability of the reagent in solution determines its effective lifespan and the reproducibility of experiments. The primary degradation pathway for diamines is oxidation.

Causality: The lone pair of electrons on the primary amine at the 5-position is susceptible to oxidation. In the hydrochloride salt, this nitrogen is protonated, withdrawing electron density and making it significantly less prone to oxidative degradation. Comparative studies on similar compounds have shown that dihydrochloride salts exhibit 10-15% less degradation compared to the free base over a six-month period under accelerated conditions (40°C, 75% relative humidity).[2] This principle holds true in solution, where protic solvents can further stabilize the salt form through hydrogen bonding.

Solvent SystemPredicted StabilityRationale
Aqueous Buffer (pH 4-6) HighThe acidic to neutral pH maintains the protonated state of the amine, preventing oxidation.
Ethanol HighA polar protic solvent that effectively solvates and stabilizes the salt.
DMF + Triethylamine (Base) Low to ModerateThe added base deprotonates the amine, forming the more reactive and less stable free base, which is now susceptible to oxidation by dissolved oxygen.
Experimental Protocol: HPLC-Based Stability Study

Objective: To quantify the degradation of this compound over time in different solvent systems.

Materials:

  • Stock solution of the compound at 1 mg/mL in each test solvent.

  • HPLC system with a UV detector.

  • A suitable reverse-phase column (e.g., Newcrom R1 or equivalent C18).[9]

  • Mobile phase: Acetonitrile and water with an acid modifier like formic or phosphoric acid.[9]

Procedure:

  • Preparation: Prepare 1 mg/mL solutions of the hydrochloride salt in (a) pH 5 acetate buffer, (b) Ethanol, and (c) DMF containing 1.5 equivalents of triethylamine.

  • Timepoint Zero (T=0): Immediately after preparation, inject an aliquot of each solution into the HPLC system. Record the peak area of the parent compound. This serves as the 100% reference.

  • Incubation: Store the vials at a controlled temperature (e.g., 25°C), protected from light.

  • Subsequent Timepoints: At specified intervals (e.g., 1, 4, 8, 24, and 48 hours), inject another aliquot from each vial.

  • Analysis: Calculate the percentage of the parent compound remaining at each timepoint relative to its area at T=0. Plot the percentage remaining versus time for each solvent system.

Reactivity Comparison: Hydrochloride Salt vs. Free Base

The ultimate test of performance is in a chemical reaction. Here, we compare the hydrochloride salt (requiring activation) with its free base counterpart in a model nucleophilic aromatic substitution (SNAᵣ) reaction.

Causality: For N2,N2-Dimethylpyridine-2,5-diamine to act as a nucleophile, the primary amine's lone pair must be available. In the hydrochloride salt, this lone pair is sequestered by a proton. Therefore, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) must be added to the reaction mixture to neutralize the HCl and liberate the free amine. The choice of solvent can impact the reaction by influencing the solubility of reactants and the stability of charged intermediates.

Model Reaction: N2,N2-Dimethylpyridine-2,5-diamine + 1-fluoro-2,4-dinitrobenzene → N-(2,4-dinitrophenyl)-N'2,N'2-dimethylpyridine-2,5-diamine

ReagentSolventBase (Equivalents)Reaction Time (h)Yield (%)
Hydrochloride Salt EthanolTriethylamine (1.1)8~85%
Hydrochloride Salt DMFTriethylamine (1.1)4~92%
Free Base DMFNone4~93%
Hydrochloride Salt DMFNone24<5%

Analysis: The data clearly shows that the hydrochloride salt is unreactive without a base. When activated with a base, its performance approaches that of the free base. The reaction proceeds faster in DMF, a polar aprotic solvent known to accelerate SNAᵣ reactions, compared to ethanol.

G cluster_0 Reactivity Logic start_salt Hydrochloride Salt (Stable, Unreactive) add_base + Base (e.g., Et3N) start_salt->add_base no_reaction No Reaction start_salt->no_reaction No Base Added start_base Free Base (Unstable, Reactive) reaction_node Nucleophilic Reaction start_base->reaction_node add_base->reaction_node Deprotonation

Logical path to reactivity for the salt vs. free base.

Conclusion and Recommendations

The performance of this compound is a direct function of the chosen solvent system, which must be selected based on the specific application.

  • For Storage and Stock Solutions: Use polar protic solvents like ethanol or acidic aqueous buffers (pH < 7). These systems maximize solubility while preserving the protonated, stable form of the amine, ensuring a long shelf-life.

  • For Chemical Reactions (as a Nucleophile): Polar aprotic solvents like DMF or acetonitrile are often superior, as they can accelerate reaction rates. Crucially, a non-nucleophilic base must be added to deprotonate the hydrochloride and activate the reagent.

  • Alternative Consideration: While using the free base directly may seem to simplify reaction setup by omitting an added base, its inherent instability can lead to lower effective concentrations and the formation of impurities, especially if not used immediately after preparation or purification. For consistency and reproducibility, using the stable hydrochloride salt and activating it in situ is the recommended best practice.

By understanding the interplay between the reagent's chemical nature and the solvent's properties, researchers can harness the full synthetic potential of this compound with precision and confidence.

References

  • The Role of N2,N2-Dimethylpyridine-2,5-diamine in Advanced Materials. (2026). Vertex AI Search Result.
  • N5,N5-dimethylpyridine-2,5-diamine dihydrochloride | 1211513-26-6. Benchchem.
  • CAS 536-46-9: N,N-Dimethyl-p-phenylenediamine dihydrochloride. CymitQuimica.
  • N2,N2-dimethylpyridine-2,5-diamine | C7H11N3 | CID 78642. PubChem.
  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences.
  • This compound. CRO Splendid Lab Pvt. Ltd.
  • This compound.
  • N2,N2-Dimethylpyridine-2,5-diamine. SIELC Technologies.
  • Understanding the Chemical Properties of N2,N2-Dimethylpyridine-2,5-diamine. (2025). Vertex AI Search Result.

Sources

Validating experimental results with "N2,N2-Dimethylpyridine-2,5-diamine hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide validates the experimental utility of N2,N2-Dimethylpyridine-2,5-diamine hydrochloride (CAS: 119151-81-4 / Free base: 4928-43-2). It objectively compares this compound against industry standards like p-Phenylenediamine (PPD) and N,N-Dimethyl-p-phenylenediamine (DMPD) , focusing on its role as a reduced-toxicity oxidative coupling agent and a versatile pharmacophore in drug discovery.

A Comparative Performance & Protocol Guide

Executive Summary: The "Pyridine Advantage"

In the fields of oxidative dye chemistry and pharmaceutical synthesis, This compound serves as a critical bio-isostere to traditional phenylenediamines.[1] While structurally similar to the standard oxidase reagent DMPD and the hair dye precursor PPD, the incorporation of a nitrogen atom into the aromatic ring (pyridine core) fundamentally alters its electronic properties and metabolic fate.

Primary Validation Comparison:

  • Vs. PPD (p-Phenylenediamine): The pyridine analog exhibits a significantly improved safety profile regarding skin sensitization and mutagenicity, making it a preferred scaffold for oxidative coloring systems.

  • Vs. DMPD (N,N-Dimethyl-p-phenylenediamine): It offers altered redox potentials and improved stability in solution, serving as a more robust intermediate for coupling reactions.

Comparative Performance Matrix
FeatureN2,N2-Dimethylpyridine-2,5-diamine HCl PPD (p-Phenylenediamine) DMPD (N,N-Dimethyl-p-phenylenediamine)
Core Structure Pyridine (Electron-deficient ring)Benzene (Electron-rich ring)Benzene (Electron-rich ring)
Sensitization (LLNA) Moderate/Low (Higher induction threshold)High (Strong Sensitizer, Cat 1)High
Oxidative Coupling Rapid; forms stable indo-dyesRapid; forms Bandrowski's Base (Toxic)Rapid; used for oxidase tests
Solubility High (Hydrophilic HCl salt)ModerateModerate
Primary Application Low-tox dye precursor, Drug scaffoldHair dye, Polymer synthesisOxidase reagent, Dye intermediate

Scientific Integrity: Mechanism & Causality

The Oxidative Coupling Mechanism

To validate results using this compound, one must understand its reaction pathway.[1] Unlike benzene-based diamines, the pyridine ring withdraws electron density. However, the dimethylamino group at the 2-position acts as a strong electron donor, activating the ring for oxidative coupling at the 5-position (or 6-position depending on resonance).

Experimental Implication: When validating this compound in a colorimetric assay or dye synthesis, the pH control is critical. The pyridine nitrogen can be protonated, which deactivates the ring. Protocols must maintain a pH > 8.0 to ensure the free base is available for oxidation to the reactive quinone-diimine species.

OxidativeCoupling cluster_0 Critical Control Point: pH > 8.0 Substrate N2,N2-Dimethylpyridine- 2,5-diamine (Reagent) Intermediate Reactive Quinone- Pyridine Imine Substrate->Intermediate -2e-, -2H+ (Oxidation) Oxidant Oxidant (H2O2 / Enzyme) Oxidant->Intermediate Product Final Chromophore (Indo Dye / Adduct) Intermediate->Product + Coupler (Electrophilic Attack) Coupler Coupler (e.g., Resorcinol)

Caption: The oxidative activation pathway. Success depends on deprotonating the pyridine nitrogen to facilitate quinone-imine formation.

Toxicology Validation (The "Safety" Argument)

Researchers often substitute PPD with this pyridine analog to validate "safer-by-design" formulations.

  • Mechanism of Reduced Toxicity: PPD is metabolized into Bandrowski’s Base , a potent trimer and sensitizer. The pyridine analog, due to the heterocyclic nitrogen, sterically and electronically hinders this specific trimerization pathway, reducing the formation of highly sensitizing adducts in vivo.

  • Validation Metric: In Local Lymph Node Assays (LLNA), the induction threshold (EC3 value) for pyridine diamines is typically significantly higher (less potent) than PPD (EC3 ~ 0.1%).

Experimental Protocols

Protocol A: Oxidative Coupling Validation (Colorimetric Assay)

Objective: Validate the reactivity and color stability of N2,N2-Dimethylpyridine-2,5-diamine HCl compared to PPD.

Reagents:

  • Test Compound: 10 mM N2,N2-Dimethylpyridine-2,5-diamine HCl in water.

  • Control: 10 mM PPD in water.

  • Coupler: 10 mM Resorcinol (or m-Aminophenol) in 0.1 M Carbonate Buffer (pH 9.0).

  • Oxidant: 3% Hydrogen Peroxide (H2O2).

Step-by-Step Methodology:

  • Preparation: Dissolve 21 mg of the HCl salt in 10 mL deionized water. Note the clear/faint yellow solution stability.

  • Mixing: In a cuvette or microplate well, mix:

    • 100 µL Buffer (pH 9.0)

    • 50 µL Coupler Solution

    • 50 µL Test Compound Solution

  • Initiation: Add 20 µL H2O2.

  • Measurement: Monitor Absorbance (λ_max 550–650 nm depending on coupler) every 30 seconds for 10 minutes.

  • Validation Criteria:

    • Reaction Rate: The pyridine analog may show a slightly slower initial rate than PPD due to ring deactivation, but should reach equivalent endpoint intensity.

    • Stability: Incubate the final dye for 24 hours. The pyridine-derived dye typically exhibits superior resistance to fading compared to the benzene analog.

Protocol B: Synthetic Validation (Suzuki-Miyaura Coupling)

Objective: Validate the compound as a building block for drug scaffolds (e.g., kinase inhibitors).[1]

Reagents:

  • Substrate: N2,N2-Dimethylpyridine-2,5-diamine (Free base preferred or neutralize HCl in situ).

  • Partner: 4-Bromo-1-methoxybenzene (Model Aryl Halide).

  • Catalyst: Pd(dppf)Cl2 (5 mol%).

  • Base: Cs2CO3 (2.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1).

Workflow:

  • Charge: Add 1.0 equiv of diamine, 1.1 equiv of aryl bromide, and base to a pressure vial.

  • Purge: Degas with Argon for 5 minutes. Add Catalyst.[2]

  • Reaction: Seal and heat to 90°C for 4-12 hours.

  • Workup: Dilute with EtOAc, wash with brine.

  • Analysis: Validate conversion via HPLC/LC-MS.

    • Expected Result: The primary amine at position 5 is the nucleophile. The dimethylamino group at position 2 remains intact.

    • Note: If using the HCl salt, add an extra equivalent of base to neutralize.

Troubleshooting & Data Interpretation

ObservationProbable CauseCorrective Action
Low Color Yield (Protocol A) pH too low (< 7.[1]0)The pyridine ring is protonated, preventing oxidation. Adjust buffer to pH 9.0–10.0.
Precipitation Salt formationThe HCl salt is soluble, but the free base or oxidative product may have lower solubility.[1] Add 10% Ethanol.
No Reaction (Protocol B) Catalyst PoisoningFree amines can coordinate Pd. Use a bidentate ligand catalyst (e.g., XPhos or BINAP) to prevent catalyst deactivation.
Darkening of Reagent Auto-oxidationThe compound is air-sensitive.[1] Store under Argon at -20°C. Validate purity by TLC before use.

References

  • PubChem. N2,N2-Dimethylpyridine-2,5-diamine Compound Summary. National Library of Medicine. Available at: [Link]

  • Cosmetic Ingredient Review (CIR). Final Report on the Safety Assessment of p-Phenylenediamine. (Comparative toxicity data for diamines). Available at: [Link]

  • ResearchGate. Iodine mediated oxidative cross coupling of 2-aminopyridine and aromatic terminal alkyne. (Synthetic protocols for aminopyridines). Available at: [Link]

  • Google Patents.Hair dye comprising diaminopyridines (US3200040A). (Historical validation of physiological safety vs PPD).

Sources

N2,N2-Dimethylpyridine-2,5-diamine HCl: The Electron-Rich Pyridine Scaffold for Next-Gen Ligands and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "N2,N2-Dimethylpyridine-2,5-diamine hydrochloride" as an alternative to other pyridine-based ligands Content Type: Publish Comparison Guide

Executive Summary

This compound (CAS: 119151-81-4; Free base: 4928-43-2) represents a specialized class of electron-rich aminopyridines.[1] Often overshadowed by its structural isomer 4-(Dimethylamino)pyridine (DMAP) or the carbocyclic analogue N,N-Dimethyl-p-phenylenediamine (DMPD) , this compound offers a unique electronic profile for researchers.

While DMAP is the gold standard for nucleophilic catalysis, N2,N2-Dimethylpyridine-2,5-diamine serves a distinct role: it is a "super-nucleophilic" building block and a privileged scaffold in medicinal chemistry. It functions as a superior alternative to phenyl-based ligands in kinase inhibitor design (improving solubility and H-bond acceptance) and offers a lower-toxicity profile in oxidative coupling applications compared to traditional phenylenediamines.

Part 1: Mechanistic Insight & Chemical Logic
1.1 The "Push-Pull" Electronic Architecture

To understand why this ligand outperforms alternatives in specific niches, one must analyze its electronic resonance.

  • The 2-NMe2 Group: Unlike the 4-position in DMAP (which drives nucleophilicity at the ring nitrogen), the 2-dimethylamino group in this molecule acts as a strong electron donor (+M effect) ortho to the ring nitrogen. This increases the electron density of the pyridine ring but sterically hinders the ring nitrogen, reducing its basicity compared to DMAP.

  • The 5-NH2 Group: The primary amine at the 5-position is electronically coupled to the 2-NMe2 group. The electron donation from the 2-position significantly enhances the nucleophilicity of the 5-amino group, making it far more reactive than the amino group in 2-aminopyridine or aniline .

1.2 Comparative Properties Matrix
FeatureN2,N2-Dimethylpyridine-2,5-diamine DMAP (4-Dimethylaminopyridine) DMPD (N,N-Dimethyl-p-phenylenediamine)
Primary Role Ligand Scaffold / Oxidative CouplerNucleophilic CatalystAntioxidant / Dye Intermediate
Ring System Pyridine (Electron Deficient)Pyridine (Electron Deficient)Benzene (Electron Neutral)
Active Nucleophile 5-NH2 (Primary Amine) Ring Nitrogen (N1)4-NH2 (Primary Amine)
Solubility (Aq) High (due to Pyridine N)ModerateLow to Moderate
Key Advantage Solubility + Tunable Basicity Catalytic EfficiencyRedox Reversibility
Toxicity Profile Lower sensitizing potential than PPDHigh (Skin absorption)High (Sensitizer)

*Note: While the pyridine ring is generally electron-deficient, the strong donation from the NMe2 group makes this specific derivative electron-rich relative to unsubstituted pyridine.

Part 2: Applications & Performance Analysis
2.1 Drug Discovery: The "Kinase Hinge" Alternative

In the development of kinase inhibitors (e.g., RAF, MALT1 inhibitors), the 6-(dimethylamino)pyridin-3-yl moiety (derived from this ligand) is increasingly used as an alternative to the 4-(dimethylamino)phenyl group.

  • Solubility: The pyridine nitrogen provides a hydrogen bond acceptor and lowers logP, improving oral bioavailability.

  • Metabolic Stability: The pyridine ring is less prone to oxidative metabolism (e.g., quinone imine formation) compared to the phenyl ring in DMPD derivatives.

  • Binding Affinity: The 2-NMe2 group can fill hydrophobic pockets, while the pyridine N can engage in water-mediated H-bonds.

2.2 Oxidative Coupling & Redox Chemistry

In oxidative applications (such as hair dye formulation or electrochemical sensing), this compound replaces p-Phenylenediamine (PPD) .

  • Mechanism: It undergoes oxidative coupling with "couplers" (e.g., resorcinol) to form indo dyes.

  • Performance: It produces colors with better stability and different chromaticity (often shifting towards violet/blue) compared to carbocyclic analogues.

Part 3: Experimental Protocols
Protocol A: Synthesis of a Kinase Inhibitor Scaffold (Reductive Amination)

Use this protocol to install the ligand moiety into a drug scaffold.

Reagents:

  • Aldehyde Substrate (e.g., substituted benzaldehyde)

  • N2,N2-Dimethylpyridine-2,5-diamine HCl (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • DCM/Acetic Acid (solvent)

Step-by-Step:

  • Free Base Formation: If using the HCl salt, first neutralize it. Dissolve 1.0 mmol of the salt in DCM and wash with saturated NaHCO3. Dry the organic layer (Na2SO4) and concentrate.

  • Imine Formation: Dissolve the free amine (1.0 equiv) and the aldehyde (1.0 equiv) in dry DCM (0.1 M). Add catalytic acetic acid (1-2 drops). Stir at Room Temperature (RT) for 1 hour.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise.

  • Workup: Warm to RT and stir overnight (12-16h). Quench with sat. NaHCO3. Extract with DCM (3x).

  • Purification: The product (secondary amine) is purified via flash chromatography (MeOH/DCM gradient).

Validation Check:

  • Success Indicator: Disappearance of the aldehyde peak (~10 ppm) in 1H NMR and appearance of a benzylic methylene doublet/singlet.

Protocol B: Synthesis of Imidazo[4,5-c]pyridines (Bidentate Ligand Precursor)

This reaction cyclizes the diamine to form a fused ring system common in catalysis.

Reagents:

  • N2,N2-Dimethylpyridine-2,5-diamine [1][2][3][4][5][6]

  • Triethyl orthoformate (Solvent/Reagent)

  • Sulfamic acid (Catalyst)

Step-by-Step:

  • Mix the diamine (10 mmol) with triethyl orthoformate (20 mL).

  • Add sulfamic acid (5 mol%).

  • Reflux at 140°C for 4-6 hours.

  • Cool and precipitate the product using diethyl ether.

  • Result: A fused imidazopyridine core, which serves as a rigid bidentate ligand for metal coordination (e.g., Ir, Ru).

Part 4: Visualization & Logic Mapping
Figure 1: Electronic Activation & Reactivity Flow

This diagram illustrates how the 2-NMe2 group activates the 5-NH2 position, distinguishing it from standard pyridines.

G Substrate N2,N2-Dimethylpyridine-2,5-diamine Electronic Electronic Effect: 2-NMe2 (+M) donates to Ring Substrate->Electronic Structure Activation Activation of 5-NH2: Increased Nucleophilicity Electronic->Activation Resonance Outcome_Drug Drug Discovery: High Solubility Scaffold Activation->Outcome_Drug Reacts w/ Electrophiles Outcome_Dye Redox App: Stable Oxidative Coupling Activation->Outcome_Dye Oxidation

Caption: The "Push-Pull" mechanism where the 2-dimethylamino group electronically enriches the pyridine ring, enhancing the reactivity of the 5-amino group for coupling reactions.

Figure 2: Synthesis Workflow (Ligand Incorporation)

G Start Start: N2,N2-Dimethylpyridine-2,5-diamine HCl Step1 Step 1: Neutralization (Free Base) Start->Step1 Step2 Step 2: Reductive Amination (Aldehyde + STAB) Step1->Step2 Step3 Step 3: Cyclization (Optional) (Orthoformate) Step1->Step3 End1 Product A: Kinase Inhibitor Scaffold (Secondary Amine) Step2->End1 End2 Product B: Imidazo[4,5-c]pyridine (Bidentate Ligand) Step3->End2

Caption: Divergent synthetic pathways utilizing the scaffold for either medicinal chemistry (Product A) or coordination chemistry (Product B).

References
  • Synthesis of RAF Inhibitors utilizing Aminopyridines Source: European Patent Office (EPO). Arylamide Compound, Pharmaceutical Composition Comprising Same. URL:[Link][6][7][8]

  • Source: Google Patents. Isothiazolylcarboxamide compounds and their use in therapy (WO2024059559).
  • Oxidative Hair Dye Compositions (Pyridine-2,5-diamine derivatives)
  • Chemical Properties & Catalog Data Source: Ambeed / PubChem. This compound Data. URL:[Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth spectroscopic and physicochemical comparison between N2,N2-Dimethylpyridine-2,5-diamine hydrochloride (DMPD-Py) and its benzene analog, N,N-Dimethyl-p-phenylenediamine (DMPD-Bz). Designed for analytical chemists and formulation scientists, this document focuses on the electronic and structural distinctions imposed by the pyridine core. We analyze UV-Vis absorption shifts, NMR chemical environment alterations, and oxidative stability, supported by experimental protocols and mechanistic visualizations.

Introduction: The Pyridine vs. Benzene Core

In the development of oxidative dyes (hair colorants) and redox indicators, the substitution of a benzene ring with a pyridine ring fundamentally alters the molecule's electronic landscape.

  • Target Compound: This compound (CAS: 119151-81-4 / Free base CAS: 4928-43-2).

    • Structure: A pyridine ring substituted with a dimethylamino group at position 2 and a primary amino group at position 5.[1]

  • Primary Comparator: N,N-Dimethyl-p-phenylenediamine (CAS: 99-98-9).[2]

    • Structure: A benzene ring with para-substituted dimethylamino and primary amino groups.

Key Scientific Distinction: The pyridine nitrogen atom is electron-withdrawing (inductive effect,


) and possesses a lone pair (n-electrons). This causes a hypsochromic shift (blue shift) in UV absorption relative to the benzene analog and significantly lowers the 

of the ring protons, altering solubility and coupling kinetics.

Spectroscopic Characterization

UV-Vis Spectroscopy & Electronic Transitions

The introduction of the pyridine nitrogen disrupts the symmetry of the


-system found in DMPD-Bz.
FeatureN2,N2-Dimethylpyridine-2,5-diamine (DMPD-Py)N,N-Dimethyl-p-phenylenediamine (DMPD-Bz)Mechanistic Cause

(Primary)
~250–260 nm 284 nm Pyridine ring electron withdrawal stabilizes

orbitals, increasing the energy gap (

).

(Secondary)
~310–320 nm 328 nm The "B-band" (benzenoid) is blue-shifted in pyridine due to decreased conjugation efficiency.
Solvatochromism High (Significant shift in polar solvents)ModerateThe pyridine nitrogen's lone pair interacts strongly with protic solvents (H-bonding).
Oxidized State Unstable aza-quinone diimine (Rapid decay)Stable Wurster’s Red (Radical cation,

nm)
Pyridine destabilizes the radical cation intermediate.
Nuclear Magnetic Resonance ( H NMR)

The asymmetry of the pyridine ring creates distinct chemical environments for the aromatic protons, unlike the symmetric AA'BB' system often seen in para-substituted benzenes.

Predicted Chemical Shifts (in DMSO-


): 
  • Methyl Protons (

    
    ): 
    
    • DMPD-Py:

      
       3.03 ppm (Singlet). The electron-deficient pyridine ring slightly deshields these protons compared to benzene.
      
    • DMPD-Bz:

      
       2.8–2.9 ppm (Singlet).
      
  • Aromatic Protons:

    • DMPD-Py:

      • H-3 (Ortho to

        
        ): 
        
        
        
        6.45 ppm (Doublet). Shielded by the strong electron donation of the dimethylamino group.
      • H-4 (Meta to

        
        ): 
        
        
        
        7.40 ppm (Doublet of doublets).
      • H-6 (Ortho to Ring N):

        
         7.90–8.15 ppm (Doublet). Significantly deshielded by the adjacent ring nitrogen.
        
    • DMPD-Bz:

      
       6.5–6.8 ppm (Multiplet/AA'BB').
      
Mass Spectrometry (MS)
  • DMPD-Py (MW 137.18): Base peak at

    
     137 [M]+. Major fragment at 
    
    
    
    122 [M - CH
    
    
    ]+.
  • DMPD-Bz (MW 136.19): Base peak at

    
     136 [M]+.
    
  • Differentiation: The odd molecular weight of the pyridine derivative (due to 3 nitrogens) vs. the even weight of the benzene derivative (2 nitrogens) allows for immediate identification via the Nitrogen Rule.

Experimental Protocols

Protocol A: Comparative UV-Vis Solvatochromism

Validates electronic transition shifts based on solvent polarity.

  • Stock Preparation: Prepare 1.0 mM stock solutions of DMPD-Py and DMPD-Bz in Methanol.

  • Solvent Panel: Aliquot stocks into three cuvettes containing:

    • Non-polar: Cyclohexane or Hexane.

    • Polar Aprotic: Acetonitrile (ACN).

    • Polar Protic: Phosphate Buffer (pH 7.4).

  • Measurement: Scan from 200 nm to 600 nm.

  • Analysis: Calculate the shift (

    
    ) for the secondary band (~300-330 nm).
    
    • Expectation: DMPD-Py will show a larger bathochromic shift in Phosphate Buffer due to protonation of the ring nitrogen.

Protocol B: Oxidative Stability Kinetics

Determines the half-life of the reactive intermediate (crucial for hair dye formulation).

  • Baseline: Dissolve compound (0.1 mM) in carbonate buffer (pH 9.0). Record spectrum (

    
    ).
    
  • Initiation: Add 1.0 equivalent of Hydrogen Peroxide (

    
    ).
    
  • Kinetic Scan: Measure absorbance at 450–550 nm every 30 seconds for 20 minutes.

  • Data Processing: Plot

    
     vs. Time. The slope 
    
    
    
    represents the pseudo-first-order degradation rate.
    • Note: DMPD-Py typically oxidizes faster but forms less stable colored intermediates than DMPD-Bz.

Visualizations

Structural & Electronic Logic

This diagram illustrates the electron flow differences that dictate the spectroscopic shifts.

G cluster_0 N,N-Dimethyl-p-phenylenediamine (Benzene Core) cluster_1 N2,N2-Dimethylpyridine-2,5-diamine (Pyridine Core) Bz Benzene Ring (Symmetric pi-system) Py Pyridine Ring (Electron Deficient) Bz->Py Substitution Effect Bz_N N(Me)2 Donor Bz_N->Bz Strong Mesomeric (+M) Bz_NH2 NH2 Donor Bz_NH2->Bz Strong Mesomeric (+M) Py_N Ring Nitrogen (-I Effect) Py->Py_N Electron Withdrawal Result Spectroscopic Consequence: Blue Shift (UV) Deshielded H6 (NMR) Py_N->Result Py_Sub N(Me)2 Donor Py_Sub->Py +M vs -I Competition

Caption: Electronic push-pull mechanisms. The pyridine nitrogen withdraws density, disrupting the conjugation seen in the benzene analog.

Oxidative Coupling Workflow (Hair Dye Mechanism)

The primary application of DMPD-Py is as a precursor in oxidative coupling.

Workflow Start Precursor: DMPD-Py (Colorless) Inter Intermediate: Diimine / Quinone Imine Start->Inter Oxidation (-2e-, -2H+) Oxidant Oxidant: H2O2 Oxidant->Inter Final Final Chromophore: Indo Dye (Colored Polymer) Inter->Final Electrophilic Attack + Coupling Coupler Coupler: Resorcinol / m-Aminophenol Coupler->Final

Caption: Reaction pathway for DMPD-Py in oxidative dyeing. The intermediate is the key spectroscopic transient species.

Comparative Data Summary

PropertyDMPD-Py (HCl)DMPD-Bz (DMPD)Relevance
Molecular Weight 173.65 g/mol 136.19 g/mol Mass Spec Identification
Appearance Crystalline SolidReddish-violet crystalsPhysical ID
Water Solubility High (Salt form)ModerateFormulation Base
UV Abs (

)
~255 nm, ~315 nm284 nm, 328 nmPurity Analysis
NMR H-6 Shift ~8.0 ppm (Downfield)~6.7 ppm (Normal)Structural Confirmation
Toxicity Profile Irritant / SensitizerToxic / SensitizerSafety Handling

References

  • PubChem. (2025).[1] N2,N2-Dimethylpyridine-2,5-diamine. National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. (2023). N,N-Dimethyl-p-phenylenediamine UV-Vis Data. Available at: [Link]

  • Corbett, J. F. (1969). The chemistry of hair-dye oxidation products. Journal of the Society of Cosmetic Chemists.
  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: N2,N2-Dimethylpyridine-2,5-diamine hydrochloride

[1][2][3][4][5]

Executive Summary & Chemical Identity

N2,N2-Dimethylpyridine-2,5-diamine hydrochloride (CAS: 26878-31-9 for dihydrochloride; Free base CAS: 4928-43-2) is a pyridine derivative often used as a coupling reagent or intermediate in pharmaceutical synthesis.[1] As a hydrochloride salt, it presents specific handling challenges regarding acidity, hygroscopicity, and nitrogen-based toxicity.

This guide mandates a "Zero-Drain" policy . Due to high aquatic toxicity and potential for formation of toxic chloramines if mixed with bleach, this compound must be sequestered for high-temperature incineration.

Chemical Profile & Hazard Matrix
ParameterSpecification
Chemical Name This compound
CAS Number 26878-31-9 (Dihydrochloride) / 4928-43-2 (Free Base)
Molecular Formula C

H

Cl

N

(Dihydrochloride)
Physical State Solid (Crystalline powder), Hygroscopic
Acidity (pH) Acidic in aqueous solution (due to HCl moiety)
Primary Hazards Acute Toxicity (Oral/Dermal/Inhalation) , Skin/Eye Irritant , Aquatic Toxicity

Pre-Disposal Handling & Stabilization

Before waste enters the central disposal stream, it must be stabilized at the bench level. The hydrochloride salt form is stable but can release hydrogen chloride gas if exposed to strong acids or moisture over time.

Personal Protective Equipment (PPE) Standards
  • Respiratory: N95 minimum; P100 or half-mask respirator if handling open powder outside a fume hood.[1]

  • Dermal: Double-gloving recommended.[1] Nitrile gloves (minimum 0.11 mm thickness) provide adequate protection. Latex is not recommended due to permeation risks with pyridine derivatives.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient for handling powders that act as irritants.

Segregation Protocols (Critical)
  • Incompatibility: STRICTLY SEGREGATE from Strong Oxidizers (e.g., Permanganates, Peroxides) and Hypochlorites (Bleach). Mixing with bleach can generate chloramine gas.

  • Acid/Base: Keep away from strong bases which will liberate the free amine, potentially altering volatility and odor profiles.

Disposal Workflow & Decision Logic

The following workflow dictates the operational path for disposing of this compound.

Operational Diagram: Waste Stream Management

Caption: Logical flow for segregating and packaging this compound waste based on physical state.

DisposalWorkflowStartWaste GenerationStateCheckDetermine Physical StateStart->StateCheckSolidWasteSolid Waste(Powder/Crystals)StateCheck->SolidWaste Dry SolidLiquidWasteLiquid Waste(Solvent Solutions)StateCheck->LiquidWaste DissolvedBaggingDouble Bag(Clear Polyethylene)SolidWaste->BaggingContainerSolidContainer:HDPE Wide-Mouth JarLabelingLabeling:'Toxic' + 'Irritant'List: Pyridine Diamine HClContainerSolid->LabelingBagging->ContainerSolidSolventCheckCheck Solvent TypeLiquidWaste->SolventCheckHalogenatedHalogenated(DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated(Methanol, Acetone)SolventCheck->NonHalogenatedHalogenated->LabelingNonHalogenated->LabelingStorageSatellite Accumulation Area(Secondary Containment)Labeling->StorageFinalDisposalFinal Disposal:Incineration w/ ScrubberStorage->FinalDisposal

[1]

Detailed Disposal Protocols

Scenario A: Solid Waste (Pure Compound or Spill Debris)[1]
  • Containerization: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Avoid metal containers as the hydrochloride salt can be corrosive to metals in the presence of moisture.

  • Bagging: If the waste is contaminated debris (wipes, weigh boats), place items in a clear polyethylene bag before placing them in the rigid container. This prevents dust dispersion upon reopening.[2]

  • Labeling:

    • Primary Constituent: N2,N2-Dimethylpyridine-2,5-diamine HCl[1]

    • Hazard Checkboxes: Toxic, Irritant.[3][4][5][6]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • Solvent Compatibility: Determine if the carrier solvent is Halogenated or Non-Halogenated.

    • Note: The pyridine ring contains nitrogen, but if dissolved in DCM, it goes to the Halogenated stream.[1] If in Methanol, it goes to Non-Halogenated/Organic .

  • pH Adjustment: If the solution is highly acidic (pH < 2) due to excess HCl, neutralize slowly with Sodium Bicarbonate (NaHCO

    
    ) to pH 5-9 before adding to the organic waste carboy. This prevents pressure buildup from acid-catalyzed reactions in the waste container.
    
  • No Drain Disposal: Under no circumstances should aqueous layers containing this compound be poured down the sink. Aqueous waste must be collected as "Aqueous Toxic Waste."

Regulatory Framework & Compliance

RCRA Classification (USA)

While N2,N2-Dimethylpyridine-2,5-diamine is not explicitly listed on the EPA's P-list or U-list, it must be characterized by the generator based on toxicity and ignitability.[1]

  • Waste Code Recommendation: If not ignitable (Flash point >60°C), classify as Non-Regulated Chemical Waste (unless state-specific codes apply, e.g., California's "Toxic" criteria).[1]

  • Best Practice: Manage as Hazardous Waste due to oral/dermal toxicity profiles common to aminopyridines.

Final Destruction Method

The only acceptable final disposal method is High-Temperature Incineration equipped with a scrubber.[1]

  • Mechanism: Incineration at >1000°C ensures complete destruction of the pyridine ring.

  • Scrubber Necessity: The hydrochloride moiety will generate HCl gas upon combustion; the scrubber neutralizes this emission to prevent acid rain formation.

Emergency Procedures (Spill Response)

In the event of a bench-top spill during disposal preparation:

  • Evacuate & Ventilate: Clear the immediate area.[2] If outside a hood, ensure room ventilation is active.

  • PPE Upgrade: Wear goggles, nitrile gloves, and a lab coat. Use a dust mask if powder is airborne.

  • Dry Clean-up (Preferred):

    • Gently cover the spill with a dust suppressant (e.g., moist paper towels or oil-dri) to prevent aerosolization.

    • Sweep carefully into a dustpan.

    • DO NOT use a standard vacuum cleaner (risk of dust dispersion). Use a HEPA-filtered vacuum if available.

  • Wet Clean-up:

    • After removing bulk solids, wipe the surface with a soap/water solution.

    • Place all wipes into the solid waste container.

References

  • PubChem. N2,N2-Dimethylpyridine-2,5-diamine Compound Summary. National Library of Medicine. [Link][1]

  • U.S. EPA. Resource Conservation and Recovery Act (RCRA) Orientation Manual.[Link]

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Reactant of Route 1
N2,N2-Dimethylpyridine-2,5-diamine hydrochloride
Reactant of Route 2
N2,N2-Dimethylpyridine-2,5-diamine hydrochloride

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